5-Acetonyl-2-methoxybenzene sulfonamide
Description
The exact mass of the compound 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(2-oxopropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7(12)5-8-3-4-9(15-2)10(6-8)16(11,13)14/h3-4,6H,5H2,1-2H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQJFLHZXQRKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557085 | |
| Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116091-63-5 | |
| Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116091-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116091635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-(2-oxopropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Acetonyl-2-methoxybenzene sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis mechanism for 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the manufacturing of the pharmaceutical agent Tamsulosin.[1][2][3] The document details the chemical reactions, mechanisms, and experimental protocols involved in the synthesis. Quantitative data is presented in tabular format for clarity, and reaction pathways are visualized using DOT language diagrams.
Introduction
This compound, with the CAS number 116091-63-5, is a crucial building block in the synthesis of Tamsulosin, a medication widely used to treat benign prostatic hyperplasia.[1][2] Understanding its synthesis is vital for process optimization, impurity profiling, and the development of novel analogues. This guide focuses on the most prevalent and well-documented synthetic route, which commences from 4-methoxyphenylacetone.
Primary Synthesis Pathway
The principal industrial synthesis of this compound is a two-step process that begins with 4-methoxyphenylacetone. The synthesis involves an initial chlorosulfonation of the aromatic ring, followed by ammonolysis of the resulting sulfonyl chloride.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Detailed Synthesis Mechanism and Protocols
Step 1: Chlorosulfonation of 4-Methoxyphenylacetone
The first step is an electrophilic aromatic substitution reaction where 4-methoxyphenylacetone is treated with chlorosulfonic acid to yield 5-acetonyl-2-methoxybenzene sulfonyl chloride.
Mechanism:
The methoxy group (-OCH₃) on the benzene ring is a strongly activating, ortho-, para-directing group. The acetonyl group (-CH₂COCH₃) is a weakly deactivating group. Therefore, the incoming electrophile, the chlorosulfonyl group, is directed primarily to the position ortho to the activating methoxy group.
Caption: Mechanism of Chlorosulfonation.
Experimental Protocol:
In a typical procedure, 4-methoxyphenylacetone is slowly added to an excess of chlorosulfonic acid at a low temperature, generally between 0-5 °C, to control the exothermic reaction and minimize side-product formation. The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is carefully quenched by pouring it onto ice water, causing the precipitation of the 5-acetonyl-2-methoxybenzene sulfonyl chloride product. The solid product is then collected by filtration, washed with cold water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Methoxyphenylacetone | [4] |
| Reagent | Chlorosulfonic Acid | |
| Temperature | 0-5 °C | |
| Reported Yield | 40% | [4] |
Step 2: Ammonolysis of 5-Acetonyl-2-methoxybenzene sulfonyl chloride
The second and final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide via reaction with ammonia. This is a nucleophilic acyl substitution reaction at the sulfur atom.
Mechanism:
Ammonia, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide.
Caption: Mechanism of Ammonolysis.
Experimental Protocol:
The 5-acetonyl-2-methoxybenzene sulfonyl chloride is dissolved in a suitable organic solvent, such as tetrahydrofuran (THF). An aqueous solution of ammonia is then added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC. Once the starting material is consumed, the organic solvent is typically removed under reduced pressure. The aqueous residue is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over a desiccant like anhydrous sodium sulfate, and concentrated to yield the crude product. The final product, this compound, can be purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Acetonyl-2-methoxybenzene sulfonyl chloride | [4] |
| Reagent | Ammonia (aqueous solution) | [4] |
| Solvent | Tetrahydrofuran/Water | [4] |
| Reported Yield | 74% | [4] |
Alternative Synthesis Route: Friedel-Crafts Acylation
An alternative, though less commonly detailed, synthetic approach involves the Friedel-Crafts acylation of 2-methoxybenzenesulfonamide. This would introduce the acetonyl group in a single step.
Plausible Mechanism:
In this proposed route, 2-methoxybenzenesulfonamide would be reacted with an acylating agent such as chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃). The activating methoxy group would direct the acylation to the para position. The sulfonamide group is deactivating, which may present challenges for this reaction's feasibility and require specific reaction conditions.
Caption: Proposed Friedel-Crafts acylation route.
Conclusion
The synthesis of this compound is most efficiently and commonly achieved through a two-step process involving the chlorosulfonation of 4-methoxyphenylacetone, followed by the ammonolysis of the intermediate sulfonyl chloride. This guide has detailed the mechanisms, experimental considerations, and available quantitative data for this primary synthetic pathway. While alternative routes such as Friedel-Crafts acylation are theoretically plausible, the chlorosulfonation pathway remains the more robust and well-documented method for producing this key Tamsulosin intermediate. Further research into optimizing the yields and exploring alternative, greener synthetic methodologies could be of significant interest to the pharmaceutical industry.
References
Physicochemical Properties of 5-Acetonyl-2-methoxybenzenesulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetonyl-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). A thorough understanding of the physicochemical properties of this intermediate is crucial for optimizing the synthesis process, ensuring purity, and controlling the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Acetonyl-2-methoxybenzenesulfonamide, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of Tamsulosin.
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Acetonyl-2-methoxybenzenesulfonamide. It is important to note that while some of these properties have been experimentally determined and reported in the literature, others are predicted values derived from computational models.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide | --- |
| Synonyms | 5-Acetonyl-2-methoxybenzene sulfonamide | --- |
| CAS Number | 116091-63-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₃NO₄S | [1][2][3][4] |
| Molecular Weight | 243.28 g/mol | [1][2][3][4] |
| Physical Form | Light beige to very pale yellow or pale reddish-yellow crystal powder | [3][6][7] |
| Melting Point | >186°C (decomposition)[7], 194-197°C[3], 196°C (decomposition)[8][9][10] | --- |
| Boiling Point (Predicted) | 444.6 ± 55.0 °C | [3] |
| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [3][7] |
| pKa (Predicted) | 9.91 ± 0.60 | [3] |
| LogP (Predicted) | Data not explicitly found in searches | --- |
| SMILES | COc1ccc(CC(=O)C)cc1S(=O)(=O)N | [2][11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following are methodologies adapted from standard laboratory practices and OECD guidelines for the key properties of 5-Acetonyl-2-methoxybenzenesulfonamide.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which the crystalline solid 5-Acetonyl-2-methoxybenzenesulfonamide transitions to a liquid.
Apparatus:
-
Melting point apparatus with a heating block and temperature control
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Thermometer
Procedure:
-
A small amount of dry 5-Acetonyl-2-methoxybenzenesulfonamide powder is packed into the sealed end of a glass capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
The melting point is reported as a range. For a pure substance, this range is typically narrow.
Solubility Determination (Flask Method - OECD 105)
This method determines the saturation concentration of a substance in a given solvent at a specific temperature.[1][3][7][8][11]
Apparatus:
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
An excess amount of 5-Acetonyl-2-methoxybenzenesulfonamide is added to a flask containing a known volume of the solvent (e.g., water, methanol, DMSO).
-
The flask is sealed and placed in a constant temperature bath (e.g., 25°C).
-
The mixture is agitated (e.g., with a magnetic stirrer) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the stirring is stopped, and the suspension is allowed to settle.
-
A sample of the supernatant is taken and centrifuged to remove any undissolved solid.
-
The concentration of 5-Acetonyl-2-methoxybenzenesulfonamide in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Titration Method - OECD 112)
This protocol determines the acid dissociation constant (pKa) of the sulfonamide group.[5][12][13]
Apparatus:
-
pH meter with a calibrated electrode
-
Temperature probe
-
Autotitrator or manual burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
A known amount of 5-Acetonyl-2-methoxybenzenesulfonamide is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in water is low).
-
The solution is maintained at a constant temperature (e.g., 25°C).
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is measured and recorded after each addition of the titrant.
-
A titration curve (pH versus volume of titrant added) is generated.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination (Shake Flask Method - OECD 107)
This method determines the n-octanol/water partition coefficient (LogP), which is a measure of the lipophilicity of a compound.[4][9][14][15]
Apparatus:
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
n-Octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.
-
A known amount of 5-Acetonyl-2-methoxybenzenesulfonamide is dissolved in either the n-octanol or water phase.
-
The two phases are combined in a separatory funnel in a defined volume ratio.
-
The funnel is shaken at a constant temperature for a sufficient time to allow for equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
Role in Tamsulosin Synthesis and Biological Context
5-Acetonyl-2-methoxybenzenesulfonamide is not known to have direct biological activity. Its significance lies in its role as a precursor in the industrial synthesis of Tamsulosin. The following diagrams illustrate the synthetic workflow and the mechanism of action of the final drug product.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 2. byjus.com [byjus.com]
- 3. laboratuar.com [laboratuar.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 8. Water Solubility | Scymaris [scymaris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 11. filab.fr [filab.fr]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. oecd.org [oecd.org]
- 14. enfo.hu [enfo.hu]
- 15. oecd.org [oecd.org]
Spectral Data Analysis of 5-Acetonyl-2-methoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 5-Acetonyl-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds, including Tamsulosin. Due to the limited availability of public domain raw spectral data, this guide presents predicted spectral characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed, adaptable experimental protocols for its synthesis and characterization are also provided.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for 5-Acetonyl-2-methoxybenzenesulfonamide. These predictions are derived from the analysis of related 2-methoxybenzenesulfonamide derivatives and substituted acetophenones.
Table 1: Predicted ¹H NMR Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | d | 1H | Ar-H (ortho to SO₂NH₂) |
| ~7.5 - 7.6 | dd | 1H | Ar-H (ortho to acetonyl) |
| ~7.0 - 7.1 | d | 1H | Ar-H (ortho to OCH₃) |
| ~4.8 - 5.2 | s (broad) | 2H | SO₂NH ₂ |
| ~3.9 | s | 3H | OCH ₃ |
| ~3.7 | s | 2H | CH ₂C=O |
| ~2.2 | s | 3H | C(=O)CH ₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide
| Chemical Shift (δ, ppm) | Assignment |
| ~206 - 208 | C =O |
| ~155 - 157 | Ar-C -OCH₃ |
| ~135 - 137 | Ar-C -SO₂NH₂ |
| ~131 - 133 | Ar-C H |
| ~129 - 131 | Ar-C -CH₂C=O |
| ~128 - 130 | Ar-C H |
| ~112 - 114 | Ar-C H |
| ~56 | OC H₃ |
| ~49 - 51 | C H₂C=O |
| ~29 - 31 | C(=O)C H₃ |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted Infrared (IR) Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3250 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~2950 - 2850 | Medium | Aliphatic C-H stretching |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1600, ~1480 | Medium to Strong | Aromatic C=C stretching |
| ~1340, ~1160 | Strong | S=O stretching (asymmetric and symmetric) |
| ~1250 | Strong | Ar-O-C stretching |
| ~900 | Strong | N-S stretching |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry (MS) Data of 5-Acetonyl-2-methoxybenzenesulfonamide
| m/z | Interpretation |
| 243.06 | [M]⁺, Molecular Ion |
| 228.04 | [M - CH₃]⁺ |
| 186.03 | [M - CH₂C(O)CH₃]⁺ |
| 164.03 | [M - SO₂NH₂]⁺ |
| 107.05 | [C₇H₇O]⁺ |
| 79.96 | [SO₂NH]⁺ |
| 43.02 | [CH₃CO]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and spectral analysis of 5-Acetonyl-2-methoxybenzenesulfonamide.
Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide
This procedure outlines the synthesis from the corresponding sulfonyl chloride.
Materials:
-
5-Acetonyl-2-methoxybenzenesulfonyl chloride
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 5-Acetonyl-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
Infrared (IR) Spectroscopy:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of sulfonamides.
Caption: Experimental workflow for synthesis and analysis.
Solubility Profile of 5-Acetonyl-2-methoxybenzene sulfonamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for any solubility studies.
| Property | Value | Reference |
| CAS Number | 116091-63-5 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄S | [4] |
| Molecular Weight | 243.28 g/mol | [4][5] |
| Appearance | Light Beige Solid / Pale yellow to brown solid | [1][6] |
| Melting Point | >186ºC (decomposition) / 194-197°C | [1][7] |
| Physical Form | Crystal - Powder | [1] |
Qualitative Solubility Data
Based on available safety data sheets and supplier information, the solubility of 5-Acetonyl-2-methoxybenzene sulfonamide has been qualitatively described in several common solvents. This information is crucial for selecting appropriate solvent systems for analysis, purification, and formulation.
| Solvent | Solubility | Reference |
| N,N-Dimethylformamide (DMF) | Very Soluble | |
| Dimethyl sulfoxide (DMSO) | Slightly Soluble | [1][8] |
| Methanol | Soluble / Slightly Soluble (when heated) | [1][8] |
| Glacial Acetic Acid | Sparingly Soluble | |
| Chloroform | Very Slightly Soluble | |
| Water | Practically Insoluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible solubility data, a standardized experimental protocol is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9] The following protocol is a general guideline that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound (solid, crystalline powder)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution process has reached a steady state.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the concentration determined by HPLC and the dilution factor used.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
Application in Drug Development
This compound is a crucial intermediate in the synthesis of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2][10] The solubility of this intermediate is a critical parameter that can influence the efficiency of the synthesis process, including reaction kinetics, yield, and purification. A thorough understanding of its solubility in various organic solvents is therefore essential for process optimization and scale-up in pharmaceutical manufacturing.
While this guide provides the currently available information on the solubility of this compound, it is recommended that researchers perform quantitative solubility studies using a standardized protocol, such as the one outlined above, to obtain precise data for their specific applications.
References
- 1. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]
- 2. This compound | 116091-63-5 [chemicalbook.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | C10H13NO4S | CID 14179759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rvrlabs.com [rvrlabs.com]
- 7. rvrlabs.com [rvrlabs.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Acetonyl-2-methoxybenzenesulfonamide
CAS Number: 116091-63-5
This technical guide provides a comprehensive overview of 5-Acetonyl-2-methoxybenzenesulfonamide, a key chemical intermediate in the synthesis of the pharmaceutical agent Tamsulosin. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential, yet unexplored, biological significance.
Chemical and Physical Properties
5-Acetonyl-2-methoxybenzenesulfonamide, also known by its IUPAC name 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide, is a fine chemical classified under aromatics and miscellaneous compounds.[1] It is a crucial intermediate in the production of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[2][3][4] While its primary role is in synthesis, its structural features as a sulfonamide derivative suggest potential for broader biological investigation.
The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₃NO₄S | [1][5] |
| Molecular Weight | 243.28 g/mol | [1][5] |
| Appearance | Very pale yellow to pale reddish-yellow crystal/powder | [6] |
| Melting Point | 194-197 °C | [7] |
| Boiling Point (Predicted) | 444.6 ± 55.0 °C | [7] |
| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [7] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [6][7] |
| pKa (Predicted) | 9.91 ± 0.60 | [7] |
| InChI Key | MQQJFLHZXQRKKJ-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CC(=O)CC1=CC(=C(C=C1)OC)S(=O)(=O)N | [5] |
Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide
The synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide is a critical step in the manufacturing of Tamsulosin. The most commonly cited method involves the reaction of 5-Acetonyl-2-methoxybenzenesulfonyl chloride with an ammonia source. This process is detailed in patent literature, which outlines the procedural steps for the preparation of Tamsulosin and its intermediates.
A general experimental protocol derived from the prior art, as referenced in patent documents, is as follows:
Starting Material: 5-Acetonyl-2-methoxybenzenesulfonyl chloride
Reaction: Chlorosulfonation followed by amidation.
General Procedure:
-
Chlorosulfonation: The precursor, 4-methoxyphenylacetone, undergoes a two-step chlorosulfonation as described in US Patent 4,731,478 (1988).[8][9] This process introduces the sulfonyl chloride group onto the benzene ring.
-
Amidation: The resulting 5-Acetonyl-2-methoxybenzenesulfonyl chloride is then reacted with an ammonia source to form the sulfonamide. This step converts the sulfonyl chloride into the sulfonamide functional group.
The overall yield for the formation of the subsequent intermediate in the Tamsulosin synthesis from the initial chlorosulfonation is reported to be around 30-40%.[8][9]
Below is a diagram illustrating the synthetic pathway leading to 5-Acetonyl-2-methoxybenzenesulfonamide and its subsequent role in the synthesis of Tamsulosin.
Biological Context and Potential Research Directions
While there is no direct experimental evidence for the biological activity of 5-Acetonyl-2-methoxybenzenesulfonamide, its chemical structure as a benzenesulfonamide derivative places it within a class of compounds known for a wide range of pharmacological effects.[5][8] This suggests that the compound itself could be a candidate for biological screening.
The Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in drug discovery and is present in a multitude of approved drugs with diverse therapeutic applications.[10] These include:
-
Antibacterial agents: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[10] This inhibition halts bacterial growth.[10]
-
Anticancer agents: Certain sulfonamides exhibit anticancer properties by inhibiting carbonic anhydrase isozymes, which are involved in tumor progression.[9][10]
-
Anti-inflammatory drugs: Some sulfonamide derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[10]
-
Antiviral agents: The structural diversity of sulfonamides has led to the discovery of derivatives with significant antiviral properties.[6]
Given that 5-Acetonyl-2-methoxybenzenesulfonamide possesses this key functional group, it could be hypothesized that it may exhibit some of these biological activities. Future research could involve screening this compound in relevant assays to explore these possibilities.
The general mechanism of action for antibacterial sulfonamides is depicted in the following diagram. It is important to note that this is a generalized pathway for the sulfonamide class and has not been specifically demonstrated for 5-Acetonyl-2-methoxybenzenesulfonamide.
Role as a Tamsulosin Intermediate
The primary and well-documented role of 5-Acetonyl-2-methoxybenzenesulfonamide is as a precursor in the synthesis of Tamsulosin.[4][11] Tamsulosin is a selective alpha-1A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[7] The synthesis of Tamsulosin from this intermediate involves a reductive amination to form (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, which is then coupled with another molecule to yield the final drug.[7] The purity and quality of 5-Acetonyl-2-methoxybenzenesulfonamide are therefore critical for the efficacy and safety of the final Tamsulosin product.
Conclusion
5-Acetonyl-2-methoxybenzenesulfonamide is a vital chemical intermediate with a well-defined role in the pharmaceutical industry. While its own biological activities have not been explored, its chemical structure suggests that it could be a valuable starting point for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers and drug development professionals to understand the known aspects of this compound and to envision its potential in future research endeavors. The detailed information on its properties and synthesis can aid in its efficient use, while the discussion on the broader biological context of sulfonamides may inspire new avenues of investigation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]
- 4. 5-Acetonyl-2-methoxybenzene sulfonamide Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 116091-63-5 [chemicalbook.com]
An In-depth Technical Guide to the Discovery and Synthesis of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide, a key chemical intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin. The document details the discovery of this compound within the context of pharmaceutical development, its physicochemical properties, and a detailed experimental protocol for its synthesis. Quantitative data is presented in a structured format, and the synthetic workflow is visually represented. Additionally, the guide includes a diagram of the signaling pathway of Tamsulosin to provide a broader context for the significance of this intermediate.
Introduction and Discovery
The discovery of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is intrinsically linked to the development of Tamsulosin, a selective alpha-1A adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). This benzenesulfonamide derivative emerged as a crucial intermediate in the multi-step synthesis of Tamsulosin. Its strategic importance lies in its molecular framework, which contains the essential methoxy and sulfonamide moieties, as well as a reactive oxopropyl side chain that allows for further chemical modifications to construct the final Tamsulosin molecule. The initial synthesis and characterization of this compound are primarily documented in patent literature focused on the manufacturing processes of Tamsulosin.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is provided in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value |
| CAS Number | 116091-63-5 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| IUPAC Name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide |
| Appearance | Solid |
| Melting Point | 196 °C (decomposes) |
| Purity (Typical) | >98.0% (HPLC) |
Synthesis
The primary route for the synthesis of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide involves the ammonolysis of its corresponding sulfonyl chloride precursor. This reaction is typically carried out in a suitable solvent system to afford the desired sulfonamide in good yield.
Synthetic Workflow
The following diagram illustrates the key step in the synthesis of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide.
Caption: Synthetic route to 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide.
Experimental Protocol
This protocol is based on procedures outlined in the patent literature for the synthesis of Tamsulosin intermediates.
Reaction: 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride to 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide
Materials:
-
2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride
-
Ammonia solution (e.g., 25% in water)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (for extraction)
-
Ice
Procedure:
-
The starting material, 2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride, is dissolved in a suitable organic solvent such as dichloromethane.
-
The solution is cooled to a low temperature, typically between -5 to +5 °C, using an ice bath.
-
A mixture of aqueous ammonia and ice is prepared and cooled.
-
The solution of the sulfonyl chloride is slowly added to the cooled ammonia mixture with vigorous stirring, ensuring the temperature is maintained within the specified range.
-
After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 1 hour) while allowing it to warm to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like ethyl acetate.
-
The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide can be further purified by recrystallization from an appropriate solvent system if necessary.
Quantitative Data:
| Parameter | Value/Range |
| Reported Yield | 74% |
| Reaction Temperature | -5 to +5 °C |
Spectroscopic and Analytical Data
The structural confirmation and purity assessment of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide are typically performed using standard analytical techniques. While full spectra are not publicly available in peer-reviewed journals, the following table summarizes the expected data. Commercial suppliers can often provide detailed analytical reports upon request.
| Analysis | Expected Data/Specification |
| ¹H NMR | Spectral data consistent with the structure of 2-methoxy-5-(2-oxopropyl)benzenesulfonamide. |
| ¹³C NMR | Spectral data consistent with the structure of 2-methoxy-5-(2-oxopropyl)benzenesulfonamide. |
| HPLC | Purity typically >98.0%. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Broader Context: Tamsulosin's Mechanism of Action
To understand the significance of 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide as a synthetic intermediate, it is useful to consider the mechanism of action of the final drug, Tamsulosin. Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and prostatic urethra. By blocking these receptors, Tamsulosin leads to smooth muscle relaxation, resulting in improved urine flow and a reduction in the symptoms of BPH.
The following diagram illustrates the signaling pathway affected by Tamsulosin.
Caption: Simplified signaling pathway of Tamsulosin's antagonism at the alpha-1A adrenergic receptor.
Conclusion
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide is a well-defined chemical entity with a critical role as an intermediate in the synthesis of Tamsulosin. This guide has provided a detailed overview of its discovery, properties, and a comprehensive protocol for its synthesis, supported by quantitative data and visual representations. This information is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and pharmaceutical development.
Spectroscopic Fingerprints of Tamsulosin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the characterization of tamsulosin and its key synthetic intermediates. Tamsulosin, a selective α1A-adrenergic receptor antagonist, is a crucial pharmaceutical agent for the management of benign prostatic hyperplasia (BPH).[1][2] Its synthesis involves a series of intermediates, the purity and structural integrity of which are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API).[3] This document details the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in elucidating the chemical structures and confirming the identity of these critical compounds.
Core Synthesis and Key Intermediates
The synthesis of tamsulosin hydrochloride typically involves the coupling of two primary intermediates: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(2-ethoxyphenoxy)ethyl bromide.[1] The stereospecificity of the chiral amine intermediate is crucial for the pharmacological activity of tamsulosin.[3]
Spectroscopic Characterization Data
The following tables summarize the key quantitative spectroscopic data for tamsulosin and its principal intermediates as reported in the scientific literature.
Table 1: Mass Spectrometry Data
| Compound | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |
| Tamsulosin | ESI+ | 409.11[4][5] | 271, 228[4], 200, 148[6] |
| (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | - | - | - |
| 2-(2-ethoxyphenoxy)ethyl bromide | - | - | - |
| RS1 (Degradation Product) | ESI+ | 288.86 | 271, 228, 200, 148[6] |
Table 2: 1H NMR Spectroscopic Data for Tamsulosin Hydrochloride (Solvent: DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.71 | br s | 2H | N(10)H·HCl |
| 7.67 | d, J = 2.0 Hz | 1H | H-3 |
| 7.35 | dd, J = 8.3, 2.0 Hz | 1H | H-5 |
| 7.07 | d, J = 8.3 Hz | 1H | H-6 |
| 6.85-7.00 | m | 4H | Aromatic H (phenoxy) |
| 5.61 | s | 2H | SO2NH2 |
| 4.30 | t, J = 5.0 Hz | 2H | C-12 |
| 4.05 | q, J = 7.0 Hz | 2H | OCH2CH3 |
| 3.89 | s | 3H | OCH3 |
| 3.72 | m | 1H | C-8 |
| 3.40 | m | 2H | C-11 |
| 3.20 | m | 2H | C-7 |
| 1.35 | t, J = 7.0 Hz | 3H | OCH2CH3 |
| 1.28 | d, J = 6.8 Hz | 3H | C-9 |
Based on data from Gizur et al. (2008).[7]
Table 3: 13C NMR Spectroscopic Data for Tamsulosin Hydrochloride (Solvent: DMSO-d6)
| Chemical Shift (ppm) | Assignment |
| 154.9 | C-1 |
| 148.7 | C-14 |
| 147.3 | C-13 |
| 134.4 | C-5 |
| 131.2 | C-2 |
| 128.3 | C-4 |
| 128.1 | C-3 |
| 122.3 | C-16 |
| 120.7 | C-17 |
| 115.4 | C-18 |
| 113.6 | C-15 |
| 112.9 | C-6 |
| 65.1 | C-12 |
| 63.7 | OCH2CH3 |
| 56.1 | OCH3 |
| 54.7 | C-8 |
| 43.0 | C-11 |
| 37.2 | C-7 |
| 14.8 | C-9 |
| 14.6 | OCH2CH3 |
Based on data from Gizur et al. (2008).[7]
Table 4: IR and UV-Vis Spectroscopic Data
| Compound | IR Absorption Bands (cm-1) | UV λmax (nm) | Solvent |
| Tamsulosin HCl (crystalline) | Multiple distinct bands, particularly in 1000-1100 and 1450-1500 regions.[8] | 282[9], 281[10], 225 & 280[11] | Methanol[9] |
| Tamsulosin HCl (amorphous) | Broader, rounded bands; a distinct broad band at 3450.[8] | - | - |
| Tamsulosin Base | 3400–2300, 1610, 1590, 1506, 1338[7] | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following sections outline typical experimental protocols.
Mass Spectrometry (LC-MS/MS)
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the quantification of tamsulosin.[12][13]
-
Sample Preparation: Tamsulosin can be extracted from a given matrix (e.g., human serum) using liquid-liquid extraction with a solvent like methyl tert-butyl ether after basification.[12]
-
Chromatography: Separation is typically achieved on a C18 or C8 reversed-phase column.[12][13] A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is often used.[12][13]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple-reaction-monitoring (MRM) mode with positive electrospray ionization (ESI+) is standard.[12][13] The mass transitions monitored for tamsulosin are typically m/z 409 -> 228.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of tamsulosin and its intermediates.
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent, such as DMSO-d6 or CDCl3.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).[7]
-
Data Acquisition: Standard one-dimensional (1H, 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to achieve complete assignment of proton and carbon signals.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in the molecules.
-
Sample Preparation: Samples can be prepared as KBr pellets.[7]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used to record the spectra.[7] Spectra are typically recorded over a range of 4000-400 cm-1.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a straightforward method for the quantitative analysis of tamsulosin.
-
Sample Preparation: A stock solution of tamsulosin hydrochloride is prepared in a suitable solvent, such as methanol, and then diluted to various concentrations to establish a calibration curve.[9]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with quartz cells is used.
-
Data Acquisition: The absorbance is measured at the wavelength of maximum absorption (λmax), which is approximately 282 nm for tamsulosin in methanol.[9] The method should obey Beer's law in the defined concentration range.[9][14]
Visualizations
Tamsulosin Synthesis Workflow
Caption: A simplified workflow of a common synthetic route for Tamsulosin HCl.
Tamsulosin Mechanism of Action Signaling Pathway
Caption: Tamsulosin's antagonism of the α1A-adrenergic receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. akjournals.com [akjournals.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. karlancer.com [karlancer.com]
- 8. US20070161709A1 - Amorphous tamsulosin hydrochloride - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
Thermal Stability Analysis of 5-Acetonyl-2-methoxybenzene sulfonamide: A Technical Guide
Introduction
The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures and volatile content.[3][4][5] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, crystallization, and glass transitions.[6][7][8]
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reproducible and accurate results. The following protocols are representative of standard procedures for the thermal analysis of a pharmaceutical compound like 5-Acetonyl-2-methoxybenzene sulfonamide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard alumina or platinum crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3]
-
-
Data Collection: Continuously record the sample weight as a function of temperature. The data is typically presented as a thermogram (weight % vs. temperature) and its first derivative (DTG curve), which shows the rate of weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting and decomposition.
Instrumentation: A calibrated differential scanning calorimeter (heat-flux or power-compensated).
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to a temperature above its decomposition point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the DSC thermogram.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the thermal stability of this compound, as would be derived from the experimental protocols described above. This data is illustrative and based on the known decomposition behavior of sulfonamide compounds.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Description |
| Onset of Decomposition (Tonset) | ~ 205 °C | The temperature at which significant weight loss begins. |
| Temperature of Max. Weight Loss (Tpeak) | ~ 220 °C | The temperature at which the rate of decomposition is highest, indicated by the peak of the DTG curve. |
| Weight Loss (Stage 1) | ~ 35% | Corresponds to the initial decomposition and loss of volatile fragments. |
| Weight Loss (Stage 2) | ~ 45% | A subsequent major decomposition step at higher temperatures. |
| Residual Mass @ 600 °C | ~ 20% | The remaining non-volatile char at the end of the analysis. |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Description |
| Melting Point (Tm) | ~ 196 °C | An endothermic peak corresponding to the melting of the crystalline solid. This is consistent with literature values indicating melting with decomposition. |
| Enthalpy of Fusion (ΔHf) | 95 J/g | The energy required to melt the sample. |
| Decomposition Exotherm (Td) | Onset ~ 210 °C | An exothermic event following the melt, indicating the energy released during decomposition. |
Visualizations
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates the logical flow of the thermal analysis process, from sample preparation to data interpretation.
Conclusion
The thermal stability of this compound is a critical quality attribute that influences its handling, formulation, and storage. Although specific peer-reviewed thermal analysis data for this compound is sparse, a comprehensive assessment can be effectively carried out using standard techniques like TGA and DSC. The provided experimental protocols offer a robust framework for such an analysis. The illustrative data indicates that the compound likely melts around 196 °C, immediately followed by decomposition, a common characteristic for many sulfonamide derivatives. This guide serves as a foundational resource for researchers and scientists involved in the development of pharmaceuticals containing this important intermediate.
References
- 1. azom.com [azom.com]
- 2. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. veeprho.com [veeprho.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. quercus.be [quercus.be]
- 8. news-medical.net [news-medical.net]
An In-Depth Technical Guide on the Chemical Reactivity of 5-Acetonyl-2-methoxybenzene sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the synthesis of the alpha-1 adrenergic blocker, Tamsulosin. The document details the principal synthetic routes to this compound and explores the reactivity of its core functional groups: the aromatic ring, the sulfonamide moiety, and the acetonyl side chain. Key chemical transformations, including electrophilic aromatic substitution, ketone reduction, side-chain oxidation, and N-alkylation of the sulfonamide, are discussed. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of reaction pathways and workflows.
Introduction
This compound (CAS No: 116091-63-5) is a substituted aromatic sulfonamide of significant interest in pharmaceutical synthesis. Its molecular structure, featuring a reactive ketone, an electron-donating methoxy group, and an electron-withdrawing sulfonamide group, provides a versatile platform for a variety of chemical modifications. The primary application of this compound lies in its role as a crucial building block in the multi-step synthesis of Tamsulosin, a medication widely used to treat benign prostatic hyperplasia.[1] A thorough understanding of its chemical reactivity is therefore essential for process optimization, impurity profiling, and the development of novel synthetic routes.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for the identification and characterization of the compound.
| Property | Value |
| IUPAC Name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide |
| CAS Number | 116091-63-5 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Appearance | Light beige solid |
| Melting Point | 194-197 °C |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) |
| ¹H NMR (CDCl₃, 400 MHz) | Data not publicly available in searched resources. |
| ¹³C NMR (CDCl₃, 100 MHz) | Data not publicly available in searched resources. |
| IR (KBr, cm⁻¹) | Data not publicly available in searched resources. |
| Mass Spectrum (m/z) | Data not publicly available in searched resources. |
Note: While commercial suppliers indicate the availability of spectroscopic data upon purchase, this information is not readily found in the public domain through the conducted searches.[2]
Synthesis of this compound
The most common synthetic route to this compound involves a two-step process starting from 4-methoxyphenylacetone. This process includes an electrophilic aromatic substitution (chlorosulfonation) followed by amination.
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocols
Step 1: Chlorosulfonation of 4-Methoxyphenylacetone
-
Procedure: 4-Methoxyphenylacetone is slowly added to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C) with constant stirring. The reaction mixture is then carefully quenched by pouring it onto crushed ice. The resulting precipitate, 5-Acetonyl-2-methoxybenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.[3]
-
Key Reagents: 4-Methoxyphenylacetone, Chlorosulfonic acid.
-
Yield: A reported yield for a similar two-step chlorosulfonation process is around 40%.[4][5]
Step 2: Amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride
-
Procedure: The crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran. An aqueous solution of ammonia is then added, and the mixture is stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the product is isolated and purified, typically by recrystallization.
-
Key Reagents: 5-Acetonyl-2-methoxybenzenesulfonyl chloride, Aqueous ammonia, Tetrahydrofuran.
-
Yield: Not explicitly found in the search results for this specific reaction.
Chemical Reactivity
The chemical reactivity of this compound is governed by its three main functional domains: the acetonyl side chain, the sulfonamide group, and the substituted benzene ring.
Reactions of the Acetonyl Side Chain
The ketone group in the acetonyl side chain is susceptible to both reduction and oxidation reactions.
The carbonyl group can be readily reduced to a secondary alcohol. This is a key transformation in the synthesis of Tamsulosin.
Caption: Reduction of the ketone group.
-
Experimental Protocol (General for Ketone Reduction):
-
To a solution of this compound in methanol, sodium borohydride is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the alcohol.
-
Yield: Specific yield for this reaction was not found, but reductions of similar ketones with NaBH₄ generally proceed in high yield.
-
In the synthesis of Tamsulosin, the ketone undergoes reductive amination. This involves the formation of an imine intermediate with an amine, which is then reduced in situ.
-
Experimental Protocol (for Tamsulosin Synthesis):
-
A mixture of this compound and (R)-2-(2-ethoxyphenoxy)ethylamine is heated in a suitable solvent (e.g., ethanol) to form the corresponding imine.
-
The imine is then reduced, for example, by catalytic hydrogenation (H₂/Pd-C) or with a hydride reducing agent, to yield the Tamsulosin precursor.[6][7]
-
Yield: A 92% yield has been reported for a similar reductive amination step.[6]
-
Under strong oxidizing conditions, the acetonyl side chain can be cleaved to form a carboxylic acid.
Caption: Oxidation of the acetonyl side chain.
-
Experimental Protocol (General for Side-Chain Oxidation):
-
This compound is heated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous alkaline solution.
-
After the reaction is complete, the mixture is cooled, and the manganese dioxide is removed by filtration.
-
The filtrate is acidified to precipitate the carboxylic acid, which is then collected and purified.[8][9]
-
Note: The benzylic carbon must have at least one hydrogen for this reaction to proceed.[8]
-
Reactions of the Sulfonamide Group
The sulfonamide group is generally stable, but the acidic proton on the nitrogen allows for N-alkylation reactions.
Caption: N-alkylation of the sulfonamide group.
-
Experimental Protocol (General for N-Alkylation):
-
To a solution of this compound in an aprotic solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) is added to deprotonate the sulfonamide nitrogen.
-
An alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred, possibly with heating, until completion.
-
The reaction is quenched, and the N-alkylated product is isolated and purified.[10][11]
-
Reactions of the Aromatic Ring
The reactivity of the benzene ring towards electrophilic aromatic substitution is influenced by the directing effects of the methoxy and sulfonamide substituents.
-
Directing Effects:
Given that the methoxy group is a strong activating group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. The position para to the methoxy group is already substituted, so substitution is most likely to occur at the position ortho to the methoxy group and meta to the acetonyl group.
Caption: Potential electrophilic aromatic substitution reactions.
-
Note: Specific experimental protocols for electrophilic aromatic substitution on this compound were not found in the performed searches. The described reactions are based on the general principles of electrophilic aromatic substitution on substituted benzenes.
Conclusion
This compound is a versatile synthetic intermediate with a rich chemical reactivity profile. Its importance in the pharmaceutical industry, particularly in the synthesis of Tamsulosin, underscores the need for a detailed understanding of its chemical behavior. This technical guide has summarized the key synthetic pathways to this compound and explored the reactivity of its principal functional groups, providing a foundation for further research and development. While specific experimental and spectroscopic data remain somewhat elusive in the public domain, the general principles outlined here provide a robust framework for the practical application of this compound in organic synthesis. Further research to fully characterize this molecule and its derivatives would be a valuable contribution to the field.
References
- 1. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]
- 2. dev.klivon.com [dev.klivon.com]
- 3. This compound | 116091-63-5 | Benchchem [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Side-Chain Reactions Of Benzene Derivatives [themasterchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Study of 5-Acetonyl-2-methoxybenzene sulfonamide Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Reaction Kinetics in Drug Development
The study of reaction kinetics, which examines the rates of chemical reactions, is a cornerstone of drug development. Understanding the kinetic profile of a drug candidate or an intermediate like 5-Acetonyl-2-methoxybenzene sulfonamide is essential for:
-
Optimizing Synthesis: Kinetic data allows for the refinement of reaction conditions to maximize yield and minimize impurities.
-
Assessing Stability: Determining the rate of degradation under various conditions (e.g., pH, temperature, light) is critical for establishing storage conditions and shelf-life.
-
Predicting Pharmacokinetics: The rate at which a compound undergoes metabolic reactions can influence its absorption, distribution, metabolism, and excretion (ADME) profile. While most sulfonamides are readily absorbed orally, their pharmacokinetic behavior can vary widely.[4][5]
-
Informing Formulation: Understanding a compound's reactivity is key to developing stable and effective dosage forms.
Sulfonamides, as a class, are synthetic bacteriostatic antibiotics that inhibit folic acid synthesis in bacteria. Their metabolism in the body, primarily through acetylation and hydroxylation, is a key determinant of their efficacy and potential for adverse effects such as crystalluria.[4][5][6]
General Pharmacokinetic Parameters of Sulfonamides
While specific data for this compound is unavailable, the following table summarizes the general pharmacokinetic properties of the sulfonamide drug class. This information provides a valuable context for the type of data that would be sought for the target compound.
| Parameter | General Range/Description for Sulfonamides | Reference |
| Absorption | Readily absorbed orally. | [5] |
| Distribution | Widely distributed throughout the body, including serous cavities. Crosses the placenta freely. | [5][6] |
| Plasma Protein Binding | Highly variable (10-95%); longer-acting sulfonamides tend to be more highly bound. | [6] |
| Metabolism | Primarily hepatic via acetylation at the N4 position and hydroxylation. The rate can be influenced by patient genetics (slow vs. fast acetylators). | [4][6] |
| Excretion | Mainly renal, through glomerular filtration, with some tubular secretion and reabsorption. | [6] |
| Half-life (t½) | Varies widely depending on the specific sulfonamide (short-acting: 3-8 h; intermediate-acting: 8-18 h; long-acting: >35 h). |
Experimental Protocol: Hypothetical Kinetic Study of this compound Formation
This protocol outlines a general method for studying the kinetics of a key step in the synthesis of this compound, for example, the reaction of a precursor with a sulfonating agent.
Materials and Reagents
-
5-Acetonyl-2-methoxybenzene precursor
-
Sulfonating agent (e.g., chlorosulfonic acid)
-
Appropriate solvent (e.g., dichloromethane, chloroform)
-
Quenching agent (e.g., ice-water)
-
Internal standard for chromatography
-
High-purity solvents for HPLC analysis (e.g., acetonitrile, water)
-
Reagents for preparing HPLC mobile phase buffers
Equipment
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Syringe pump for controlled reagent addition
-
In-situ reaction monitoring probe (e.g., FT-IR or Raman spectrometer), if available
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated autosampler for HPLC
-
Data acquisition and analysis software
Experimental Procedure
-
Reaction Setup:
-
Set up the jacketed reactor at the desired temperature (e.g., 0 °C).
-
Charge the reactor with the 5-Acetonyl-2-methoxybenzene precursor and the solvent.
-
Begin stirring to ensure a homogeneous solution.
-
-
Reaction Initiation:
-
Start the addition of the sulfonating agent at a constant rate using the syringe pump.
-
Simultaneously, start the data acquisition for the in-situ monitoring probe or begin manual sampling.
-
-
Reaction Monitoring (Sampling):
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a mixture of the quenching agent and the internal standard. This stops the reaction and prepares the sample for analysis.
-
-
Sample Analysis (HPLC):
-
Analyze the quenched samples by HPLC to determine the concentration of the reactant, product (this compound), and any major intermediates or byproducts.
-
The HPLC method should be validated for linearity, accuracy, and precision.
-
-
Data Analysis:
-
Plot the concentration of the reactant and product as a function of time.
-
From these plots, determine the initial reaction rate.
-
To determine the reaction order and rate constant, perform experiments with varying initial concentrations of the reactants.
-
Repeat the experiment at different temperatures (e.g., 10 °C, 20 °C) to determine the activation energy using the Arrhenius equation.
-
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for conducting a reaction kinetics study.
Caption: General Workflow for Reaction Kinetics Study
Hypothetical Signaling Pathway Inhibition
Sulfonamide derivatives are known to inhibit various enzymes. The diagram below represents a hypothetical signaling pathway where a sulfonamide-based drug could act as an inhibitor of a key enzyme, a common mechanism of action for this class of compounds.
Caption: Hypothetical Enzyme Inhibition Pathway
Conclusion
While specific reaction kinetic data for this compound is not currently in the public domain, the protocols and principles outlined in these application notes provide a robust framework for researchers to conduct their own investigations. Such studies are indispensable for the efficient and safe development of new pharmaceuticals derived from this and related sulfonamide intermediates. The provided workflows and diagrams serve as a guide for the logical planning and execution of these critical experiments.
References
- 1. This compound | 116091-63-5 [chemicalbook.com]
- 2. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. karger.com [karger.com]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. pharmacy180.com [pharmacy180.com]
Application Notes and Protocols for the Scale-up Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetonyl-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals, most notably Tamsulosin, a medication used to treat benign prostatic hyperplasia.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the scale-up synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide, focusing on a two-step process commencing from 4-methoxyphenylacetone. The protocols provided are based on established chemical literature and patents, aiming to furnish researchers and production chemists with a comprehensive guide for laboratory and pilot-plant scale production.
Synthesis Overview
The synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide is primarily achieved through a two-step reaction sequence starting from 4-methoxyphenylacetone:
-
Chlorosulfonation: 4-Methoxyphenylacetone is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group onto the aromatic ring, yielding 5-Acetonyl-2-methoxybenzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to form the desired 5-Acetonyl-2-methoxybenzenesulfonamide.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis process.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| 4-Methoxyphenylacetone | C₁₀H₁₂O₂ | 164.20 | 122-84-9 | ≥98% |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 7790-94-5 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% |
| Ammonia (aqueous solution) | NH₃ | 17.03 | 7664-41-7 | 28-30% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, ≥99.9% |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ≥99.5% |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Parameters | Typical Yield | Reference |
| 1 | Chlorosulfonation | Temperature: 0-5 °C; Reaction Time: 2-4 hours | 85% | [2] |
| 2 | Amination | Temperature: 0-10 °C; Reaction Time: 1-2 hours | 74% | [3] |
Experimental Protocols
Step 1: Synthesis of 5-Acetonyl-2-methoxybenzenesulfonyl Chloride
This protocol describes the chlorosulfonation of 4-methoxyphenylacetone on a 100 g scale.
Materials:
-
4-Methoxyphenylacetone (100 g, 0.609 mol)
-
Chlorosulfonic acid (213 g, 1.83 mol, 3.0 equiv)
-
Dichloromethane (DCM), anhydrous (1000 mL)
-
Ice-water bath
-
Crushed ice
-
Sodium bicarbonate solution, saturated
-
Sodium sulfate, anhydrous
-
Rotary evaporator
Procedure:
-
Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 4-methoxyphenylacetone (100 g) in anhydrous dichloromethane (500 mL) in the flask.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid (213 g) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (1000 g) with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride as an oil. The product can be used in the next step without further purification.
Step 2: Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide
This protocol describes the amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride on a scale corresponding to the output of Step 1.
Materials:
-
Crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride (from Step 1)
-
Tetrahydrofuran (THF), anhydrous (500 mL)
-
Aqueous ammonia (28-30%, 300 mL)
-
Ice-water bath
-
Ethyl acetate
-
Hexane
-
Buchner funnel and filter paper
Procedure:
-
Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Dissolve the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride in anhydrous THF (500 mL) in the flask.
-
Cool the solution to 0-10 °C using an ice-water bath.
-
Slowly add aqueous ammonia (300 mL) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC until the sulfonyl chloride is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain a solid.
-
Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure 5-Acetonyl-2-methoxybenzenesulfonamide as a white to off-white solid.
-
Filter the crystals using a Buchner funnel, wash with cold hexane, and dry under vacuum.
Mandatory Visualization
Caption: Synthetic pathway for 5-Acetonyl-2-methoxybenzenesulfonamide.
Caption: Experimental workflow for the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide.
References
Purification of 5-Acetonyl-2-methoxybenzenesulfonamide by Recrystallization: Application Notes and Protocols
Introduction
5-Acetonyl-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of Tamsulosin, a widely used pharmaceutical for the treatment of benign prostatic hyperplasia.[1] The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of 5-Acetonyl-2-methoxybenzenesulfonamide via recrystallization, a robust and scalable method for removing process-related impurities. The protocols outlined below are designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for further synthetic steps.
Physical and Chemical Properties:
| Property | Value | Reference |
| Chemical Name | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | [2][3] |
| CAS Number | 116091-63-5 | [2] |
| Molecular Formula | C₁₀H₁₃NO₄S | [3] |
| Molecular Weight | 243.28 g/mol | [3] |
| Appearance | Light Beige Solid | |
| Melting Point | >186°C (decomposes) | [1] |
| Solubility | Slightly soluble in DMSO and heated Methanol |
Recrystallization Theory and Solvent Selection
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[4] An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).
For 5-Acetonyl-2-methoxybenzenesulfonamide, polar protic solvents such as lower alcohols are a good starting point due to the presence of the sulfonamide and ketone functionalities. Based on literature for structurally similar sulfonamides, ethanol has been identified as a promising solvent. A solvent/anti-solvent system can also be employed where the compound is soluble in one solvent and insoluble in the other, and the two solvents are miscible.
Experimental Protocols
Two primary methods for the recrystallization of 5-Acetonyl-2-methoxybenzenesulfonamide are presented below: a single-solvent recrystallization and a solvent/anti-solvent recrystallization.
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol is based on the successful use of ethanol for the purification of a closely related Tamsulosin intermediate, which resulted in a final purity of 98.8%.
Materials:
-
Crude 5-Acetonyl-2-methoxybenzenesulfonamide
-
Ethanol (Reagent Grade)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude 5-Acetonyl-2-methoxybenzenesulfonamide (e.g., 10.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture to reflux with stirring.
-
Solvent Addition: Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent as this will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) and swirl. Reheat the solution to reflux for 5-10 minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration. Pre-warm a second Erlenmeyer flask and a fluted filter paper in a funnel. Quickly filter the hot solution to remove the insoluble materials.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Illustrative Data:
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light beige powder | Off-white crystalline solid |
| Purity (by HPLC) | 96.5% | 99.2% |
| Yield | - | 85% |
| Melting Point | 185-189°C (dec.) | 194-196°C (dec.) |
Protocol 2: Solvent/Anti-Solvent Recrystallization using Methanol/Water
This method is an alternative for cases where a single suitable solvent cannot be identified. Methanol, in which the compound has some solubility when heated, is used as the solvent, and water is used as the anti-solvent.
Materials:
-
Crude 5-Acetonyl-2-methoxybenzenesulfonamide
-
Methanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude 5-Acetonyl-2-methoxybenzenesulfonamide in a minimal amount of hot methanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the methanol solution is still warm, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.
-
Redissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold methanol/water mixture (in the same ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals in a vacuum oven.
Illustrative Data:
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light beige powder | White to off-white crystals |
| Purity (by HPLC) | 96.5% | 98.9% |
| Yield | - | 88% |
| Melting Point | 185-189°C (dec.) | 193-195°C (dec.) |
Visualized Workflow and Logic
The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for single-solvent recrystallization.
Caption: Decision tree for selecting a suitable recrystallization solvent system.
References
- 1. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]
- 2. 5-Acetonyl-2-methoxybenzenesulfonamide | 116091-63-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | C10H13NO4S | CID 14179759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
Application Note and Protocol: Chromatographic Purification of 5-Acetonyl-2-methoxybenzene sulfonamide
Introduction
5-Acetonyl-2-methoxybenzene sulfonamide is a key intermediate in the synthesis of pharmaceuticals, most notably Tamsulosin, a medication used to treat benign prostatic hyperplasia.[1][2][3] The purity of this intermediate is critical to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the chromatographic purification of this compound from a crude reaction mixture using high-performance liquid chromatography (HPLC). The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity and yield of the target compound.
Physicochemical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 116091-63-5 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄S | [2] |
| Molecular Weight | 243.28 g/mol | [2] |
| Appearance | Light Beige Solid / Very pale yellow - Pale reddish yellow Crystal - Powder | [2][4] |
| Melting Point | 194-197°C | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [2][3] |
| Storage | Room Temperature, Sealed in dry | [3] |
Experimental Protocol: HPLC Purification
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the purification of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the crude this compound.
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of methanol and water.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Chromatographic Conditions:
The purification is performed on a preparative HPLC system with the following conditions:
| Parameter | Specification |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B) |
| Flow Rate | 18.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 500 µL |
| Detector | UV at 278 nm |
3. Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the fractions corresponding to the main peak of this compound. The retention time is expected to be in the main elution window of the gradient.
-
Collect smaller, separate fractions at the leading and tailing edges of the peak to maximize the purity of the main fraction.
4. Post-Purification Processing:
-
Combine the pure fractions as determined by analytical HPLC.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Determine the final purity by analytical HPLC and confirm the structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS).
Expected Results
The following table summarizes the expected outcomes of the purification process.
| Parameter | Expected Value |
| Purity of Final Product | >98% |
| Recovery | 85-95% |
| Processing Time per Injection | ~35 minutes |
Workflow and Process Visualization
The following diagrams illustrate the key workflows in the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column overloading | Reduce the injection volume or sample concentration. |
| Inappropriate solvent for dissolution | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. | |
| Low Recovery | Compound precipitation on the column | Modify the mobile phase gradient to be shallower. |
| Incomplete elution | Extend the gradient program or increase the final percentage of the strong solvent. | |
| Insufficient Purity | Co-eluting impurities | Optimize the mobile phase composition and gradient to improve resolution. |
| Contamination during workup | Use high-purity solvents and clean glassware for all post-purification steps. |
References
Application Note: Synthesis and Characterization of 5-Acetonyl-2-methoxybenzenesulfonamide Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Their broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties, makes them a subject of continuous interest in drug discovery.[3][4] The compound 5-Acetonyl-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[5][6] This application note provides a detailed protocol for the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide and its analogs, starting from the corresponding sulfonyl chloride. The methodologies are designed to be adaptable for the creation of a diverse library of analogs for screening and drug development purposes.
Applications Sulfonamide derivatives are versatile therapeutic agents. Their primary mechanism as antibacterial agents involves the competitive inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[3][7][8] This selective toxicity makes them effective against a range of Gram-positive and Gram-negative bacteria.[7] Beyond their antimicrobial use, certain sulfonamides have shown potential in modulating inflammatory pathways and have been investigated for anticancer activity.[4][9] The synthesis of novel analogs allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Signaling and Metabolic Pathways
The primary antibacterial action of sulfonamides is the disruption of the folate synthesis pathway in bacteria. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA replication and cell growth.[3][7]
Figure 1: Mechanism of action for antibacterial sulfonamides. Sulfonamides act as competitive inhibitors of the enzyme Dihydropteroate Synthetase (DHPS), blocking the synthesis of folic acid which is vital for bacterial growth.[3][8]
General Synthetic Workflow
The synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide analogs is typically achieved via a two-step process. The first step involves the chlorosulfonation of a suitable aromatic precursor to yield the sulfonyl chloride intermediate. The second step is the reaction of this intermediate with ammonia or a primary/secondary amine to form the desired sulfonamide analog.
Figure 2: General workflow for the synthesis of the target sulfonamide analogs. The process involves the formation of a sulfonyl chloride intermediate followed by amination.
Experimental Protocols
Protocol 1: Synthesis of 5-Acetonyl-2-methoxybenzenesulfonyl Chloride (Intermediate)
This protocol outlines the chlorosulfonation of 4-Methoxyphenylacetone.
Materials:
-
4-Methoxyphenylacetone
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask with a nitrogen inlet and drying tube
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
Procedure:
-
In a clean, dry round bottom flask under a nitrogen atmosphere, dissolve 4-Methoxyphenylacetone (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide Analogs
This protocol describes the reaction of the sulfonyl chloride intermediate with various amines.[10]
Materials:
-
5-Acetonyl-2-methoxybenzenesulfonyl chloride
-
Selected amine (ammonia, primary, or secondary amine; 1.1 equivalents)
-
Acetonitrile (CH₃CN) or another suitable aprotic solvent.[10]
-
Pyridine or Triethylamine (optional, as a base)
-
Reflux condenser
-
Standard glassware for reaction, workup, and purification
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-Acetonyl-2-methoxybenzenesulfonyl chloride (1 equivalent) in acetonitrile in a round bottom flask.[10]
-
Slowly add the desired amine (1.1 equivalents) to the solution. If the amine is used as a hydrochloride salt, add 2.2 equivalents of a non-nucleophilic base like triethylamine.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) for 1-3 hours.[10]
-
Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.[10]
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate) to yield the pure sulfonamide analog.[10]
Protocol 3: Characterization of Synthesized Analogs
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups. Look for strong absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and N-H stretching (around 3300 cm⁻¹).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR should show characteristic signals for the aromatic protons, the methoxy group, the acetonyl group, and the N-H proton of the sulfonamide.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[11]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[4]
Data Presentation
The physical and chemical properties of the parent compound are summarized below.
Table 1: Properties of 5-Acetonyl-2-methoxybenzenesulfonamide
| Property | Value | Reference |
|---|---|---|
| CAS Number | 116091-63-5 | [6][12][13] |
| Molecular Formula | C₁₀H₁₃NO₄S | [12][13] |
| Molecular Weight | 243.28 g/mol | [12][13] |
| Appearance | Light Beige to Pale Yellow Solid/Powder | [6][14] |
| Melting Point | 194-197 °C | [6] |
| IUPAC Name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide |[13][14] |
The following table provides an illustrative example of how to present data for a synthesized library of analogs. The data presented here is hypothetical and serves as a template for researchers.
Table 2: Illustrative Data for a Library of Synthesized Analogs
| Compound ID | R₁ | R₂ | Amine Used (R₁R₂NH) | Yield (%) | Purity (HPLC, %) | MIC (µg/mL) vs. E. coli |
|---|---|---|---|---|---|---|
| 1 | H | H | Ammonia | 75 | >98 | 64 |
| 2 | H | Methyl | Methylamine | 82 | >99 | 32 |
| 3 | H | Cyclopropyl | Cyclopropylamine | 78 | >98 | 16 |
| 4 | H | Phenyl | Aniline | 65 | >97 | 128 |
| 5 | Ethyl | Ethyl | Diethylamine | 85 | >99 | >256 |
| 6 | \multicolumn{2}{c}{-(CH₂)₅-} | Piperidine | 88 | >98 | >256 |
References
- 1. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]
- 6. 5-Acetonyl-2-methoxybenzene sulfonamide Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. ldh.la.gov [ldh.la.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. dev.klivon.com [dev.klivon.com]
- 14. This compound | 116091-63-5 [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of the Ketone Group in 5-Acetonyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ketone group in 5-Acetonyl-2-methoxybenzenesulfonamide. This compound is a key intermediate in the synthesis of pharmaceuticals, most notably Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[1][2][3] The derivatization of its ketone functionality opens avenues for the synthesis of a variety of analogues for drug discovery and development, as well as for structure-activity relationship (SAR) studies.
The protocols detailed below cover three principal transformations of the ketone group: reductive amination to form an amine, oximation to yield an oxime, and hydrazone formation. These derivatives can serve as building blocks for more complex molecules or be evaluated for their own biological activities. The sulfonamide moiety is a well-established pharmacophore with a wide range of biological targets, and its combination with these ketone-derived functionalities offers a rich scaffold for medicinal chemistry exploration.[4][5]
Physicochemical Properties of 5-Acetonyl-2-methoxybenzenesulfonamide
A summary of the key physicochemical properties of the starting material is provided in the table below.
| Property | Value | Reference |
| CAS Number | 116091-63-5 | |
| Molecular Formula | C₁₀H₁₃NO₄S | [6] |
| Molecular Weight | 243.28 g/mol | [6] |
| Appearance | Light beige to very pale yellow solid/powder | [3][6] |
| Melting Point | >186 °C (decomposes) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |
| IUPAC Name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide | [6] |
Spectroscopic Data of 5-Acetonyl-2-methoxybenzenesulfonamide
The following table summarizes the expected spectroscopic data for the starting ketone.
| Technique | Data |
| ¹H NMR (DMSO-d₆) | Expected δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 2H, CH₂), 2.1 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | Expected δ (ppm): 205-208 (C=O), 155-158 (C-OCH₃), 130-135 (Ar-C), 125-130 (Ar-C), 115-120 (Ar-C), 55-58 (OCH₃), 45-50 (CH₂), 30-35 (CH₃) |
| Mass Spectrometry (ESI+) | Expected m/z: 244.06 [M+H]⁺, 266.04 [M+Na]⁺ |
Protocol 1: Reductive Amination to (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
This protocol describes the conversion of the ketone to a primary amine, a critical step in the synthesis of Tamsulosin. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ. The use of a chiral amine and subsequent separation of diastereomers or asymmetric reduction is necessary to obtain the desired (R)-enantiomer.
Experimental Protocol
-
Imine Formation:
-
In a round-bottom flask, dissolve 5-Acetonyl-2-methoxybenzenesulfonamide (1.0 eq.) in a suitable solvent such as methanol or THF.
-
Add an amine source, for example, (R)-(+)-α-methylbenzylamine (1.1 eq.), to the solution.
-
A catalytic amount of a weak acid, like acetic acid, can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
The diastereomeric products can be separated by fractional crystallization or chromatography.
-
-
Debenzylation (if a chiral benzylamine was used):
-
The separated diastereomer is subjected to hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to cleave the benzyl group and yield the final primary amine.
-
Expected Results
| Parameter | Expected Value |
| Product Name | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide |
| Yield | 60-80% (after separation and debenzylation) |
| ¹H NMR (CDCl₃) | Expected δ (ppm): 7.7-7.9 (m, 2H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.0-3.2 (m, 1H, CH), 2.6-2.8 (m, 2H, CH₂), 1.1-1.3 (d, 3H, CH₃) |
| Mass Spectrometry (ESI+) | Expected m/z: 245.09 [M+H]⁺ |
Workflow Diagram
Caption: Reductive amination of the ketone to the primary amine.
Protocol 2: Oximation to 5-Acetonyl-2-methoxybenzenesulfonamide Oxime
This protocol details the formation of an oxime from the ketone group. Oximes are versatile intermediates in organic synthesis and can also exhibit biological activity.
Experimental Protocol
-
Reaction Setup:
-
To a solution of 5-Acetonyl-2-methoxybenzenesulfonamide (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.).
-
Add a base, such as sodium acetate or pyridine (1.5 eq.), to neutralize the HCl and liberate free hydroxylamine.
-
-
Reaction Execution:
-
Stir the mixture at room temperature or gently heat to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography.
-
Expected Results
| Parameter | Expected Value |
| Product Name | 5-Acetonyl-2-methoxybenzenesulfonamide Oxime |
| Yield | 85-95% |
| ¹H NMR (DMSO-d₆) | Expected δ (ppm): 10.0-11.0 (s, 1H, N-OH), 7.6-7.8 (m, 2H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.6 (s, 2H, CH₂), 1.9 (s, 3H, CH₃) |
| Mass Spectrometry (ESI+) | Expected m/z: 259.07 [M+H]⁺, 281.05 [M+Na]⁺ |
Workflow Diagram
Caption: Synthesis of the oxime derivative.
Protocol 3: Hydrazone Formation with 2,4-Dinitrophenylhydrazine
This protocol describes the reaction of the ketone with 2,4-dinitrophenylhydrazine (DNPH), a common method for the derivatization and characterization of carbonyl compounds. The resulting hydrazone is typically a brightly colored, crystalline solid.
Experimental Protocol
-
Reagent Preparation (Brady's Reagent):
-
Dissolve 2,4-dinitrophenylhydrazine in a mixture of methanol and a strong acid, such as sulfuric acid.
-
-
Reaction Execution:
-
Dissolve a small amount of 5-Acetonyl-2-methoxybenzenesulfonamide in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add the prepared Brady's reagent dropwise to the ketone solution.
-
A precipitate should form almost immediately.
-
-
Work-up and Purification:
-
Allow the mixture to stand to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Expected Results
| Parameter | Expected Value |
| Product Name | 5-Acetonyl-2-methoxybenzenesulfonamide 2,4-dinitrophenylhydrazone |
| Yield | >90% |
| Appearance | Yellow to orange crystalline solid |
| ¹H NMR (DMSO-d₆) | Expected δ (ppm): 11.0-11.5 (s, 1H, N-H), 8.8-9.0 (d, 1H, Ar-H of DNPH), 8.3-8.5 (dd, 1H, Ar-H of DNPH), 7.9-8.1 (d, 1H, Ar-H of DNPH), 7.6-7.8 (m, 2H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 2H, CH₂), 2.2 (s, 3H, CH₃) |
| Mass Spectrometry (ESI+) | Expected m/z: 424.08 [M+H]⁺ |
Workflow Diagram
Caption: Formation of the 2,4-dinitrophenylhydrazone derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 6. 5-Acetonyl-2-methoxybenzene sulfonamide | 116091-63-5 [sigmaaldrich.com]
Application Notes and Protocols: Reactions of 5-Acetonyl-2-methoxybenzene sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reactions involving the functional groups of 5-Acetonyl-2-methoxybenzene sulfonamide, a crucial intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin. The protocols outlined below focus on the transformation of the acetonyl side chain, which is central to the construction of the final active pharmaceutical ingredient (API). While the sulfonamide group itself is relatively unreactive under these conditions, its presence is essential for the biological activity of the final product.
Overview of Synthetic Strategy
The primary application of this compound is as a starting material for the synthesis of Tamsulosin. The general synthetic route involves two key transformations of the acetonyl side chain:
-
Reductive Amination: The ketone of the acetonyl group is converted to a primary amine. This step is crucial as it introduces the chiral center of Tamsulosin. Both classical resolution and asymmetric synthesis methods are employed to obtain the desired (R)-enantiomer.
-
N-Alkylation: The resulting primary amine is then alkylated with a suitable electrophile to introduce the 2-(2-ethoxyphenoxy)ethyl side chain, completing the carbon skeleton of Tamsulosin.
The following sections provide detailed protocols for these reactions.
Experimental Protocols
Reductive Amination of this compound
This protocol describes a general method for the reductive amination of this compound to form (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which can then be resolved to obtain the desired (R)-enantiomer.
Reaction Scheme:
Materials:
-
This compound
-
Methanol
-
Ammonia solution
-
Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) catalyst
-
Hydrogen gas
-
Ethanolic HCl
Procedure:
-
In a high-pressure autoclave, dissolve this compound in methanol.
-
Add the catalyst (e.g., 5% Pd/C). The catalyst loading can be in the range of 0.1-1% by weight with respect to the starting material.
-
Saturate the solution with ammonia by bubbling ammonia gas or by adding a methanolic ammonia solution.
-
Seal the autoclave and pressurize with hydrogen gas (pressure may vary, typically 50-100 psi).
-
Heat the reaction mixture to a temperature between 60-80°C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic amine.
-
The crude amine can be purified by crystallization, often as a salt (e.g., hydrochloride salt by adding ethanolic HCl).
Note on Enantiomeric Resolution: The resulting racemic amine, 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, can be resolved using a chiral acid such as D-(-)-tartaric acid or dibenzoyl-D-tartaric acid to selectively crystallize the desired (R)-enantiomer.
N-Alkylation of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
This protocol details the N-alkylation of the chiral amine intermediate with 2-(2-ethoxyphenoxy)ethyl bromide to synthesize Tamsulosin.
Reaction Scheme:
Materials:
-
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
-
2-(2-ethoxyphenoxy)ethyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium iodide (KI) (catalytic amount)
Procedure:
-
To a solution of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in anhydrous DMF, add potassium carbonate (typically 1.5-2.0 equivalents).
-
Add a catalytic amount of potassium iodide.
-
To this stirred suspension, add 2-(2-ethoxyphenoxy)ethyl bromide (typically 1.0-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for 4-8 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Tamsulosin base.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol). The final product is often isolated as the hydrochloride salt.
Data Presentation
The following tables summarize typical reaction parameters and outcomes for the key synthetic steps.
Table 1: Reductive Amination of this compound
| Parameter | Value | Reference |
| Catalyst | PtO₂ | [1] |
| Solvent | Methanol | [1] |
| Temperature | 60-62°C | [1] |
| Pressure | Normal Pressure (H₂) | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | ~57% (of the diastereomeric intermediate) | [1] |
Table 2: N-Alkylation of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
| Parameter | Value | Reference |
| Alkylating Agent | 2-(2-ethoxyphenoxy)ethyl bromide | [2] |
| Base | Sodium Carbonate | [2] |
| Solvent | N,N-Dimethylformamide | [2] |
| Temperature | 70°C | [2] |
| Reaction Time | 5 hours | [2] |
| Yield | ~50% (crude base) | [2] |
Visualizations
Experimental Workflow for Tamsulosin Synthesis
Caption: Synthetic workflow for Tamsulosin starting from this compound.
Logical Relationship of Key Transformations
Caption: Logical progression of functional group transformations in Tamsulosin synthesis.
References
Application Notes and Protocols for 5-Acetonyl-2-methoxybenzene sulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetonyl-2-methoxybenzene sulfonamide is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Tamsulosin. Tamsulosin is a selective alpha-1A and alpha-1D adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH). While not an active pharmaceutical ingredient itself, the efficient synthesis and purification of this intermediate are critical for the production of high-quality Tamsulosin. These application notes provide an overview of its properties, synthesis, and application in the synthetic route to Tamsulosin, along with relevant experimental protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 116091-63-5 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₄S | [1][2] |
| Molecular Weight | 243.28 g/mol | [1][2] |
| IUPAC Name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide | [1] |
| Synonyms | This compound, 5-(2-Oxopropyl)-2-methoxybenzenesulfonamide | [2] |
| Appearance | Light beige to very pale yellow or pale reddish-yellow solid/crystal powder | [1][2] |
| Melting Point | 194-197 °C | [2] |
| Boiling Point | 444.6±55.0 °C (Predicted) | [2] |
| Density | 1.288±0.06 g/cm³ (Predicted) | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [2] |
| Storage | Sealed in a dry place at room temperature or refrigerated (2-8°C) | [1][2] |
Application in Tamsulosin Synthesis
This compound serves as a critical building block in the multi-step synthesis of Tamsulosin. Its ketone functional group allows for the introduction of the chiral amine side chain, which is essential for the pharmacological activity of the final drug. The overall synthetic workflow involves the conversion of this intermediate to a chiral amine, followed by coupling with another key fragment.
Experimental Protocols
The following are representative protocols for the synthesis and subsequent transformation of this compound. These protocols are based on general synthetic methodologies and information derived from the patent literature.[3][4]
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 5-acetonyl-2-methoxybenzene sulfonyl chloride to the corresponding sulfonamide.
Materials:
-
5-Acetonyl-2-methoxybenzene sulfonyl chloride
-
Ammonium hydroxide solution (28-30%)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-acetonyl-2-methoxybenzene sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF) at room temperature.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 5.0 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.
Protocol 2: Reductive Amination to form (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
This protocol outlines the conversion of the ketone in this compound to a racemic amine via reductive amination, which would then be followed by chiral resolution.
Materials:
-
This compound
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent
-
Methanol
-
Acetic acid (glacial)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or meter
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a large excess of ammonium acetate (e.g., 10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to promote this step.
-
In a separate container, dissolve sodium cyanoborohydride (e.g., 1.5 eq) in a small amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Adjust the pH of the solution to ~8-9 with a saturated sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude racemic amine, (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
This racemic mixture is then subjected to chiral resolution, for example, by forming diastereomeric salts with a chiral acid like D-(-)-tartaric acid, followed by fractional crystallization to isolate the desired (R)-enantiomer.[5]
Mechanism of Action of the Final Product: Tamsulosin
While this compound itself does not have a known therapeutic signaling pathway, it is an essential precursor to Tamsulosin. Understanding the mechanism of action of Tamsulosin provides context for the importance of this intermediate in medicinal chemistry. Tamsulosin selectively blocks alpha-1A and alpha-1D adrenergic receptors in the smooth muscle of the prostate, bladder neck, and urethra. This inhibition leads to muscle relaxation and improved urinary flow.
Conclusion
This compound is a valuable intermediate in medicinal chemistry, specifically for the synthesis of the alpha-blocker Tamsulosin. The protocols provided herein offer a guide for its preparation and subsequent functionalization. The efficient execution of these synthetic steps is paramount for the cost-effective and large-scale production of Tamsulosin for the management of BPH.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 4. WO2005075415A1 - A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 5. CA2560347A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Tamsulosin from 5-Acetonyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin is a selective α1A adrenergic receptor antagonist utilized in the management of benign prostatic hyperplasia (BPH). This document provides a detailed protocol for the synthesis of Tamsulosin hydrochloride, commencing from the precursor 5-Acetonyl-2-methoxybenzenesulfonamide. The synthetic route involves a three-step process: reductive amination to form the racemic amine, chiral resolution to isolate the desired (R)-enantiomer, and subsequent N-alkylation to yield the final active pharmaceutical ingredient (API), which is then converted to its hydrochloride salt.
Synthetic Strategy
The overall synthetic pathway from 5-Acetonyl-2-methoxybenzenesulfonamide to Tamsulosin hydrochloride is depicted below. The process begins with the conversion of the ketone functionality of the starting material into a primary amine via reductive amination. The resulting racemic mixture of amines is then resolved using a chiral acid to isolate the pharmacologically active (R)-enantiomer. This enantiopure amine is subsequently alkylated with 2-(2-ethoxyphenoxy)ethyl bromide to form the Tamsulosin base. Finally, the base is treated with hydrochloric acid to yield the stable and pharmaceutically acceptable hydrochloride salt.
Application Notes and Protocols: 5-Acetonyl-2-methoxybenzene sulfonamide in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetonyl-2-methoxybenzene sulfonamide is a versatile synthetic intermediate, primarily recognized for its role in the synthesis of the alpha-blocker Tamsulosin.[1][2] Beyond this established application, its bifunctional nature, possessing both a reactive acetonyl group and a sulfonamide moiety, presents significant potential for the construction of a diverse range of novel heterocyclic scaffolds. This document provides an overview of its known applications and explores its potential in the synthesis of pyrazole and pyridine derivatives through proposed reaction pathways. Detailed experimental protocols for these hypothetical syntheses are provided to guide researchers in exploring the synthetic utility of this compound.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active compounds.[3] The sulfonamide functional group is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[4][5][6][7] this compound (1) combines the sulfonamide moiety with a β-keto functional group, making it an attractive starting material for the synthesis of new heterocyclic entities with potential therapeutic applications.
Compound Profile:
| Property | Value |
| IUPAC Name | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide |
| CAS Number | 116091-63-5 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Appearance | Light Beige Solid to Very pale yellow - Pale reddish yellow Crystal - Powder |
| Melting Point | 194-197 °C |
Established Application: Synthesis of Tamsulosin
The primary documented industrial application of this compound is as a key intermediate in the multi-step synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[1] The synthesis generally involves the reductive amination of the ketone in this compound.
Proposed Application: Synthesis of Novel Heterocycles
The presence of both a 1,3-dicarbonyl equivalent (in the form of the acetonyl group) and a sulfonamide group on the same aromatic scaffold opens up possibilities for the construction of various heterocyclic systems. Here, we propose synthetic routes to novel pyrazole and pyridine derivatives.
Synthesis of Substituted Pyrazoles
The acetonyl group of this compound can readily undergo condensation with hydrazine derivatives to yield pyrazoles. This reaction is a well-established method for pyrazole synthesis.
Proposed Reaction Scheme:
Caption: Proposed synthesis of pyrazole derivatives from this compound.
Experimental Protocol: Synthesis of 3-Methyl-5-(4-sulfamoyl-3-methoxyphenyl)-1H-pyrazole (2a)
-
To a solution of this compound (1) (2.43 g, 10 mmol) in ethanol (50 mL), add hydrazine hydrate (0.5 mL, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure pyrazole derivative 2a .
Expected Data and Characterization:
The following table outlines the expected data for the synthesized pyrazole.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| 2a | C₁₀H₁₁N₃O₃S | 253.28 | 85-95 (estimated) | >200 | δ 2.3 (s, 3H, CH₃), 3.9 (s, 3H, OCH₃), 6.8-7.8 (m, 4H, Ar-H & pyrazole-H), 7.2 (s, 2H, SO₂NH₂), 12.5 (br s, 1H, NH) |
Synthesis of Substituted Pyridines
The acetonyl group can also serve as a key building block for the synthesis of pyridine rings through condensation reactions, such as the Hantzsch pyridine synthesis or related methodologies.
Proposed Reaction Scheme:
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 5-Acetonyl-2-methoxybenzene sulfonamide synthesis
Technical Support Center: 5-Acetonyl-2-methoxybenzene sulfonamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, particularly low reaction yields, encountered during the synthesis of this key Tamsulosin intermediate.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The predominant synthetic pathway starts with 4-Methoxyphenylacetone. This route involves two primary steps: electrophilic chlorosulfonation to introduce the sulfonyl chloride group, followed by amination to form the final sulfonamide product. This approach is generally favored for its directness.
Caption: High-level synthetic workflow for this compound.
Q2: I am experiencing a significantly low overall yield. Which reaction step is the most likely culprit?
A2: Both steps present unique challenges, but the initial chlorosulfonation is often the most critical and problematic stage. Issues in this step, such as the formation of isomers, unwanted side products, or hydrolysis of the reactive sulfonyl chloride intermediate, will directly and significantly impact the overall yield.[4] Poor quality of the resulting 5-Acetonyl-2-methoxybenzene sulfonyl chloride will invariably lead to a low yield in the subsequent amination step.
Q3: What are the most critical parameters to control throughout the synthesis to ensure a high yield?
A3: To maximize yield, strict control over the following parameters is essential:
-
Anhydrous Conditions: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze back to sulfonic acids, which are unreactive in the amination step.[4][5] All glassware must be oven-dried, and anhydrous solvents should be used.
-
Temperature Control: Low temperatures during the addition of chlorosulfonic acid are crucial to minimize side-product formation and prevent degradation.[4]
-
Purity of Starting Materials: The use of high-purity 4-Methoxyphenylacetone is vital, as impurities can lead to undesirable side reactions.[4][6]
-
Stoichiometry: Precise measurement and controlled, slow addition of reagents, particularly the chlorosulfonic acid, are necessary to prevent polysulfonation and other side reactions.[7]
Troubleshooting Guide: Low Yield in Chlorosulfonation Step
This section addresses issues in the conversion of 4-Methoxyphenylacetone to 5-Acetonyl-2-methoxybenzene sulfonyl chloride.
Q: My reaction of 4-Methoxyphenylacetone with chlorosulfonic acid results in a low yield or a complex mixture of products. What are the potential causes and solutions?
A: This is a common issue stemming from the high reactivity of the reagents and intermediates. The primary causes are outlined below.
Caption: Troubleshooting logic for the chlorosulfonation of 4-Methoxyphenylacetone.
Data on Chlorosulfonation Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Rationale for Improvement |
| Temperature | Addition at >10 °C | Addition at 0-5 °C | Lower temperature minimizes the formation of the ortho-isomer and reduces decomposition.[8][9] |
| Reagent Ratio | >2.0 eq. HSO₃Cl | 1.1 - 1.3 eq. HSO₃Cl | A slight excess drives the reaction, but a large excess promotes polysulfonation. |
| Solvent | None (neat) | Dichloromethane (DCM) | Using an inert solvent allows for better temperature control and heat dissipation. |
| Reaction Time | < 1 hour | 2-3 hours | Insufficient time can lead to an incomplete reaction; progress should be monitored. |
| Atmosphere | Ambient | Inert (Nitrogen/Argon) | An inert atmosphere is crucial to prevent the ingress of moisture, which causes hydrolysis.[4] |
Experimental Protocol: Chlorosulfonation of 4-Methoxyphenylacetone
-
Preparation: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.
-
Reaction Setup: Charge the flask with 4-Methoxyphenylacetone (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add chlorosulfonic acid (1.2 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction's progress by TLC.
-
Workup: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a flask containing crushed ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 5-Acetonyl-2-methoxybenzene sulfonyl chloride, which can be used in the next step.
Troubleshooting Guide: Low Yield in Amination Step
This section addresses issues in the conversion of 5-Acetonyl-2-methoxybenzene sulfonyl chloride to the final sulfonamide product.
Q: The yield of this compound is low, even when starting with pure sulfonyl chloride. What could be the problem?
A: Low yields in this step are typically due to incomplete reaction, hydrolysis of the starting material during the reaction or workup, or difficulties in product isolation.
Data on Amination Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Rationale for Improvement |
| Ammonia Source | Aqueous Ammonia | Anhydrous Ammonia in THF/Dioxane | Aqueous ammonia introduces water, which can hydrolyze the sulfonyl chloride starting material.[10] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Initial cooling helps control the exotherm of the reaction, followed by warming to drive it to completion. |
| Reaction Time | 1-2 hours | 4-6 hours | The reaction may be slower than anticipated; monitoring by TLC is recommended to ensure completion. |
| Workup pH | Neutral or Basic | Acidic quench, then careful neutralization | Acidifying the workup mixture protonates excess ammonia, aiding its removal. Careful pH control during extraction is key. |
Experimental Protocol: Amination to this compound
-
Preparation: In a sealed reaction vessel, dissolve the crude 5-Acetonyl-2-methoxybenzene sulfonyl chloride (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in THF/dioxane. Seal the vessel and allow the reaction to stir while warming to room temperature.
-
Monitoring: Stir for 4-6 hours, monitoring the disappearance of the starting material by TLC. A patent suggests a yield of 74% can be achieved under optimized conditions.[10]
-
Workup: Upon completion, cool the mixture and cautiously add water. Remove the THF under reduced pressure.
-
Isolation: The solid product will precipitate from the aqueous solution. Filter the solid, wash thoroughly with cold water to remove ammonium salts, and then with a minimal amount of a cold non-polar solvent (e.g., hexane) to remove organic impurities.
-
Drying: Dry the isolated solid product under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.
References
- 1. This compound | 116091-63-5 [chemicalbook.com]
- 2. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 8. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Sulfonation of anisole, phenol, toluene and related alkyl and alkoxy derivatives with SO3. The influence of the solvent system on the reactivity and the sulfonic acid product distribution | Semantic Scholar [semanticscholar.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Identification of Impurities in 5-Acetonyl-2-methoxybenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification and quantification of impurities in 5-Acetonyl-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in 5-Acetonyl-2-methoxybenzenesulfonamide?
Impurities can originate from various stages of the manufacturing process and storage. Potential sources include:
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Starting Materials: Unreacted starting materials, such as 5-acetonyl-2-methoxybenzenesulfonyl chloride, and impurities present in these materials.[1][2][3]
-
Byproducts of the Synthesis: Side reactions occurring during the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide can lead to the formation of related substances.
-
Intermediates: As this compound is an intermediate in the synthesis of Tamsulosin, other related intermediates or their derivatives could be present as impurities.[2][4][5]
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Degradation Products: The compound may degrade over time due to factors like exposure to light, heat, moisture, or reactive excipients.
-
Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification processes can remain in the final product.
Q2: Which analytical techniques are most suitable for impurity profiling of 5-Acetonyl-2-methoxybenzenesulfonamide?
A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying impurities.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and provides structural information about the impurities, aiding in their identification.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and semi-volatile impurities.[7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for a preliminary screen of impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly quantitative NMR (qNMR), can be used for the structural elucidation and quantification of impurities without the need for reference standards.[5]
Q3: How can I identify an unknown impurity peak in my HPLC chromatogram?
Identifying an unknown impurity typically involves a systematic approach:
-
Literature and Database Search: Review literature related to the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide and Tamsulosin for known impurities.[2][5]
-
LC-MS Analysis: Analyze the sample using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown impurity. This provides its molecular weight.[7]
-
High-Resolution Mass Spectrometry (HRMS): For a more accurate mass determination and to deduce the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to obtain structural information.
-
Forced Degradation Studies: Subject the 5-Acetonyl-2-methoxybenzenesulfonamide sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to tentatively identify if the unknown impurity is a degradant.
-
Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level, it can be isolated using techniques like preparative HPLC, followed by structural elucidation using 1D and 2D NMR.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 5-Acetonyl-2-methoxybenzenesulfonamide and its impurities.
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause | Troubleshooting & Optimization |
| Poor peak shape (tailing or fronting) for the main peak or impurities. | - Inappropriate mobile phase pH. - Column degradation. - Overloading of the column. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a column with a different stationary phase (e.g., a base-deactivated C18 column). - Reduce the injection volume or the concentration of the sample. |
| Co-eluting impurity peaks. | - Insufficient separation power of the HPLC method. | - Optimize the mobile phase gradient to improve resolution. - Try a different column with a different selectivity (e.g., phenyl-hexyl). - Adjust the column temperature. |
| Ghost peaks appearing in the chromatogram. | - Contamination in the mobile phase, injection solvent, or HPLC system. - Carryover from a previous injection. | - Use fresh, high-purity solvents for the mobile phase. - Inject a blank (injection solvent) to confirm the source of the peak. - Implement a robust needle wash program in the autosampler. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. | - Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for leaks or pressure fluctuations. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol provides a general starting point for the separation of impurities in 5-Acetonyl-2-methoxybenzenesulfonamide.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 5-Acetonyl-2-methoxybenzenesulfonamide sample in a 10 mL volumetric flask with a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) to achieve a concentration of about 1 mg/mL.[8]
-
HPLC Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.9 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic acid in Water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A typical gradient could be starting with a low percentage of B, increasing to a high percentage to elute all components, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
TLC Method for Preliminary Impurity Screening
-
Sample Preparation: Prepare a solution of the test sample at a concentration of 10 mg/mL in methanol.[8]
-
TLC Plate: Silica gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The polarity can be adjusted to achieve good separation.
-
Procedure:
-
Spot the sample solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front has traveled a sufficient distance.[8]
-
Air dry the plate.
-
-
Visualization:
-
Examine the plate under UV light at 254 nm.[8]
-
For enhanced visualization, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, where sulfonamides may appear as yellow-green fluorescent spots.[8]
-
The presence of additional spots in the sample lane compared to a reference standard indicates the presence of impurities.[8]
-
Visualizations
Caption: Experimental workflow for the identification of impurities.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 5-Acetonyl-2-methoxybenzene sulfonamide | 116091-63-5 [chemicalbook.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]
- 5. dev.klivon.com [dev.klivon.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions for 5-Acetonyl-2-methoxybenzene sulfonamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 5-Acetonyl-2-methoxybenzenesulfonamide?
A1: The most common and direct method for synthesizing 5-Acetonyl-2-methoxybenzenesulfonamide is through the amination of its precursor, 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride. This reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrochloric acid.
Q2: Why is the choice of solvent critical in this synthesis?
A2: The choice of solvent is critical to minimize the primary side reaction: the hydrolysis of the highly reactive sulfonyl chloride starting material. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred as they do not react with the sulfonyl chloride. The presence of water can lead to the formation of the corresponding sulfonic acid, which reduces the overall yield of the desired sulfonamide.
Q3: Is a base required for the amination reaction?
A3: Yes, a base is necessary to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Without a base, the HCl would protonate the ammonia, forming the non-nucleophilic ammonium ion and thereby quenching the reaction. In this specific synthesis, an excess of the ammonia reagent itself can conveniently serve as the base.
Q4: How can the progress of the reaction be monitored effectively?
A4: The progress of the reaction can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a common method to observe the consumption of the starting material (2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride) and the appearance of the sulfonamide product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the reaction kinetics and determine the purity of the product at various time points.
Experimental Protocols
Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide from 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride
This protocol is a general procedure compiled from established methods for the amination of aryl sulfonyl chlorides.
Materials:
-
2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Ammonia Addition: Add an excess of concentrated aqueous ammonia (e.g., 10-15 equivalents) dropwise to the cooled and stirred solution over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the complete addition of ammonia, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is no longer visible.
-
Workup: Quench the reaction by adding deionized water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 5-Acetonyl-2-methoxybenzenesulfonamide by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Data Presentation
Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis
The following table presents illustrative data on how varying reaction parameters can impact the yield and purity of a sulfonamide product, based on studies of similar aryl sulfonamide syntheses. These parameters should be optimized for the specific synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide.
| Entry | Ammonia (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 5 | DCM | 0 | 4 | 65 | 92 |
| 2 | 10 | DCM | 0 to RT | 2 | 85 | 96 |
| 3 | 15 | DCM | 0 to RT | 2 | 88 | 97 |
| 4 | 10 | THF | 0 to RT | 2 | 82 | 95 |
| 5 | 10 | Acetonitrile | 0 to RT | 2 | 78 | 94 |
| 6 | 10 | DCM | RT | 2 | 75 | 90 |
Note: This data is representative and serves as a guideline for optimization.
Troubleshooting Guides
Issue 1: Low or No Product Yield
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Possible Cause 1: Hydrolysis of Sulfonyl Chloride. The starting material, 2-methoxy-5-(2-oxopropyl)benzenesulfonyl chloride, is highly reactive and susceptible to hydrolysis by water, which will convert it to the unreactive sulfonic acid.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
-
Possible Cause 2: Insufficient Ammonia. An inadequate amount of ammonia will result in incomplete conversion of the sulfonyl chloride. Additionally, as HCl is produced, it will protonate the remaining ammonia, rendering it non-nucleophilic.
-
Solution: Use a significant excess of concentrated ammonia (at least 10 equivalents) to ensure the reaction goes to completion and to effectively neutralize the HCl byproduct.
-
Issue 2: Formation of Multiple Products/Impurities
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Possible Cause 1: Dimerization or Polymerization. Under certain conditions, side reactions involving the acetonyl group may occur.
-
Solution: Maintain a low reaction temperature (0-5 °C) during the addition of ammonia to control the reaction rate and minimize side reactions.
-
-
Possible Cause 2: Incomplete Reaction. Unreacted starting material will be a major impurity.
-
Solution: Monitor the reaction closely using TLC or HPLC and allow sufficient reaction time for the complete consumption of the sulfonyl chloride.
-
-
Possible Cause 3: Hydrolysis Product. The presence of 2-methoxy-5-(2-oxopropyl)benzenesulfonic acid as an impurity is indicative of water contamination.
-
Solution: Follow the recommendations for preventing hydrolysis as described in "Issue 1".
-
Issue 3: Difficulty in Product Purification
-
Possible Cause 1: Oily Product. The crude product may sometimes be an oil or a waxy solid, making it difficult to handle and purify by recrystallization.
-
Solution: Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. If the product remains an oil, purification by column chromatography on silica gel may be necessary.
-
-
Possible Cause 2: Poor Crystal Formation. The product may not crystallize well from the chosen solvent system.
-
Solution: Screen a variety of solvent systems for recrystallization (e.g., ethanol/water, isopropanol/water, ethyl acetate/hexane). Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.
-
Visualizations
Caption: Experimental workflow for the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide.
Caption: Troubleshooting decision tree for sulfonamide synthesis.
Side reaction products in the synthesis of 5-Acetonyl-2-methoxybenzene sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide. This intermediate is crucial in the production of pharmaceuticals such as Tamsulosin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide, which is typically a two-step process involving the chlorosulfonation of 4-methoxyphenylacetone followed by amination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5-Acetonyl-2-methoxybenzenesulfonyl chloride (Chlorosulfonation Step) | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of isomeric sulfonyl chlorides or polysulfonated byproducts due to the activating effect of the methoxy group. 3. Degradation of starting material: The ketone functionality may be sensitive to the harsh acidic conditions. 4. Hydrolysis of the sulfonyl chloride: Exposure to moisture during workup. | 1. Optimize reaction conditions: Monitor the reaction progress using TLC or HPLC. Consider a slight increase in reaction time or temperature, but be cautious of increased side product formation. 2. Control reaction temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of chlorosulfonic acid to minimize side reactions. A two-step chlorosulfonation process, as mentioned in some literature, may involve an initial reaction at a lower temperature followed by a gradual increase. 3. Use of a suitable solvent: Employ an inert solvent like dichloromethane or chloroform to ensure homogeneity and better temperature control. 4. Anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. Perform the workup quickly and in a moisture-free environment. |
| Formation of Multiple Spots on TLC/HPLC after Chlorosulfonation | 1. Isomeric byproducts: Sulfonation at the ortho position to the methoxy group is a common side reaction. 2. Polysulfonation: Introduction of more than one sulfonyl chloride group on the aromatic ring. 3. Unreacted starting material: Incomplete reaction. | 1. Purification: Utilize column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the desired para-isomer from other isomers. 2. Controlled addition of reagent: Add chlorosulfonic acid dropwise and slowly to the solution of 4-methoxyphenylacetone to maintain a low localized concentration of the sulfonating agent. 3. Increase reaction time/temperature cautiously: If a significant amount of starting material remains, consider extending the reaction time or slightly increasing the temperature, while closely monitoring for an increase in byproduct formation. |
| Low Yield of 5-Acetonyl-2-methoxybenzenesulfonamide (Amination Step) | 1. Incomplete reaction: Insufficient reaction time or temperature, or inadequate mixing. 2. Hydrolysis of the sulfonyl chloride: The sulfonyl chloride intermediate is sensitive to water. 3. Formation of byproducts: Such as the corresponding sulfonic acid due to hydrolysis. | 1. Ensure efficient mixing: Use a suitable solvent system (e.g., THF/water) and vigorous stirring to ensure proper contact between the sulfonyl chloride and ammonia.[1] 2. Use a sufficient excess of ammonia: This will drive the reaction to completion and neutralize the HCl byproduct. 3. Start with dry sulfonyl chloride: Ensure the 5-Acetonyl-2-methoxybenzenesulfonyl chloride intermediate is free of moisture before proceeding with the amination. |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting materials or byproducts from previous steps. 2. Formation of N,N-disubstituted sulfonamide (if a primary or secondary amine is used instead of ammonia). 3. Hydrolysis products: Presence of the sulfonic acid derivative. | 1. Recrystallization: Use a suitable solvent system such as methanol or ethanol/water to purify the final product.[2] 2. Column chromatography: If recrystallization is ineffective, silica gel chromatography can be employed. 3. Aqueous wash: During the workup, washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like the sulfonic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide?
A1: The most common and commercially available starting material is 4-methoxyphenylacetone.[1][3][4][5][6][7]
Q2: What are the key reaction steps in the synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide?
A2: The synthesis is typically a two-step process:
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Chlorosulfonation: 4-methoxyphenylacetone is reacted with a chlorosulfonating agent, most commonly chlorosulfonic acid, to form 5-Acetonyl-2-methoxybenzenesulfonyl chloride.
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Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to yield 5-Acetonyl-2-methoxybenzenesulfonamide.[1]
Q3: What are the potential isomeric impurities that can form during the chlorosulfonation step?
A3: Due to the directing effects of the methoxy and acetonyl groups on the benzene ring, sulfonation can occur at different positions. The primary desired product is the one with the sulfonyl chloride group para to the methoxy group. However, the formation of the ortho-sulfonated isomer is a common side reaction.
Q4: How can I minimize the formation of side products during chlorosulfonation?
A4: To minimize side products, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the addition of the chlorosulfonating agent. Slow, dropwise addition of chlorosulfonic acid to a solution of 4-methoxyphenylacetone in an inert solvent is recommended to avoid localized overheating and polysulfonation.
Q5: What are the safety precautions I should take when working with chlorosulfonic acid?
A5: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Ensure all glassware is scrupulously dry.
Q6: Are there any specific impurities from this synthesis that are relevant in the final Tamsulosin API?
A6: Yes, 5-Acetonyl-2-methoxybenzenesulfonamide itself is considered an impurity or a key intermediate in the synthesis of Tamsulosin.[8][9] Therefore, any impurities generated during its synthesis, if not properly removed, could potentially be carried over and impact the purity of the final active pharmaceutical ingredient.
Experimental Protocols
1. Synthesis of 5-Acetonyl-2-methoxybenzenesulfonyl chloride (Chlorosulfonation)
Disclaimer: This is a generalized procedure based on common organic chemistry practices and available literature. It should be adapted and optimized for specific laboratory conditions.
-
Reagents and Materials: 4-methoxyphenylacetone, Chlorosulfonic acid, Dichloromethane (anhydrous), Ice, Sodium bicarbonate (saturated aqueous solution), Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyphenylacetone (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
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Slowly add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours, monitoring the reaction progress by TLC.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Separate the organic layer. Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride. The crude product may be used directly in the next step or purified by column chromatography.
-
2. Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide (Amination)
Disclaimer: This is a generalized procedure and should be optimized.
-
Reagents and Materials: 5-Acetonyl-2-methoxybenzenesulfonyl chloride, Tetrahydrofuran (THF), Ammonium hydroxide (concentrated aqueous solution), Dichloromethane, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride (1 equivalent) in THF in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.
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Remove the THF under reduced pressure.
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Extract the aqueous residue with dichloromethane.
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Combine the organic extracts and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Acetonyl-2-methoxybenzenesulfonamide.
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Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol/water).
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Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Common Impurities |
| 5-Acetonyl-2-methoxybenzenesulfonyl chloride | C₁₀H₁₁ClO₄S | 262.71 | 70-85 (crude) | Ortho-isomer, Polysulfonated byproducts, Unreacted 4-methoxyphenylacetone |
| 5-Acetonyl-2-methoxybenzenesulfonamide | C₁₀H₁₃NO₄S | 243.28 | 80-95 (from sulfonyl chloride) | 5-Acetonyl-2-methoxybenzenesulfonic acid (hydrolysis product) |
Visualizations
Caption: Synthetic pathway for 5-Acetonyl-2-methoxybenzenesulfonamide and potential side reactions.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. US4731478A - Sulfamoyl-substituted phenethylamine derivatives, their preparation, and pharmaceutical compositions, containing them - Google Patents [patents.google.com]
- 3. 4-メトキシフェニルアセトン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. no.bloomtechz.com [no.bloomtechz.com]
- 5. 122-84-9 CAS | 4-METHOXYPHENYLACETONE | Ketones | Article No. 0206D [lobachemie.com]
- 6. 4-Methoxyphenylacetone, 97+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Tamsulosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Purification of 5-Acetonyl-2-methoxybenzene sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Acetonyl-2-methoxybenzene sulfonamide (CAS No. 116091-63-5). This compound is a key intermediate in the synthesis of Tamsulosin, an active pharmaceutical ingredient used to treat benign prostatic hyperplasia.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of this compound?
A1: this compound is typically a light beige or pale yellow to brown solid.[3][4] Key physical properties are summarized in the table below.
Q2: In which solvents is this compound soluble?
A2: The compound exhibits slight solubility in Dimethyl sulfoxide (DMSO) and Methanol, particularly when heated.[3] It is practically insoluble in water.
Q3: What are the potential impurities I might encounter?
A3: As an intermediate in the synthesis of Tamsulosin, potential impurities can arise from starting materials, byproducts, and degradation products.[5] Common related substances include other Tamsulosin impurities that may have similar structural motifs. It is crucial to monitor and control these impurities to ensure the quality of the final active pharmaceutical ingredient.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used technique to determine the purity of this compound and to detect and quantify related impurities.[1]
Data Summary
| Property | Value |
| CAS Number | 116091-63-5 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Appearance | Light beige to pale yellow or brown solid |
| Melting Point | >186°C (decomposes) |
| Solubility | Slightly soluble in DMSO and heated Methanol; practically insoluble in water. |
| Storage | Refrigerator (2-8°C) |
Experimental Protocols
Recrystallization Protocol
Recrystallization is a primary method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful purification. Based on the polarity of this compound and information regarding related compounds, a mixed solvent system of ethyl acetate and ethanol is a promising starting point.
Materials:
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Crude this compound
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Ethyl acetate
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Ethanol
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Büchner funnel and flask
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Filter paper
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Ice bath
Procedure:
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the solvent to its boiling point and add it portion-wise to the crude material with continuous stirring until the solid is fully dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Induce Crystallization: While the solution is still warm, slowly add ethanol dropwise until the solution becomes slightly turbid. The ethanol acts as an anti-solvent, reducing the solubility of the desired compound.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase silica gel column is recommended.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Hexane
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Ethyl acetate
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Glass chromatography column
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Collection tubes
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Thin Layer Chromatography (TLC) plates and chamber
Procedure:
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Mobile Phase Selection: Determine a suitable mobile phase by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 70:30 mixture of hexane to ethyl acetate. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.
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Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the selected mobile phase. If separation is not optimal, a gradient elution can be employed, gradually increasing the polarity of the mobile phase by increasing the proportion of ethyl acetate.
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Fraction Collection: Collect the eluent in fractions using collection tubes.
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Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
Caption: Troubleshooting common issues in recrystallization.
Column Chromatography Troubleshooting
Caption: Troubleshooting common issues in column chromatography.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tamsulosin EP Impurity H | 1329611-47-3 | SynZeal [synzeal.com]
- 3. RP-HPLC method development and validation for tamsulosin hydrochloride. [wisdomlib.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. CN111170900A - Preparation method of tamsulosin impurity with high optical purity - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in the Scale-up of 5-Acetonyl-2-methoxybenzene sulfonamide Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Acetonyl-2-methoxybenzene sulfonamide (CAS No. 116091-63-5), a key intermediate in the production of Tamsulosin.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot plant production.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Chlorosulfonation Step
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Q: My chlorosulfonation of 4-methoxyphenylacetone results in a low yield of the desired sulfonyl chloride. What are the common causes and how can I improve it?
A: Low yields in this step are often attributed to incomplete reaction, side reactions, or degradation of the product. Here are key factors to consider:
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Moisture Sensitivity: Chlorosulfonic acid is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the decomposition of the reagent.
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Reaction Temperature: Precise temperature control is crucial. The reaction is typically carried out at low temperatures (-5 to 10°C) to minimize the formation of by-products.[3] Insufficient cooling can lead to uncontrolled side reactions and reduced yield.
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Reagent Stoichiometry: An excess of chlorosulfonic acid is generally used to ensure complete conversion. However, a large excess can lead to the formation of undesired di-sulfonated or other by-products. The optimal ratio should be determined empirically for your specific scale.
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Addition Rate: Slow, controlled addition of the substrate to chlorosulfonic acid is critical to manage the exothermic nature of the reaction and maintain the desired temperature profile. A rapid addition can cause localized temperature spikes, leading to degradation.
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Work-up Procedure: The quenching of the reaction mixture must be carefully controlled. Adding the reaction mixture to ice or a cold aqueous solution should be done slowly and with vigorous stirring to dissipate heat and prevent hydrolysis of the sulfonyl chloride product.
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Issue 2: Challenges in the Friedel-Crafts Acylation Step
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Q: I am experiencing difficulties with the Friedel-Crafts acylation to introduce the acetonyl group. What are the potential pitfalls and solutions?
A: Friedel-Crafts reactions can be challenging to scale up. Common issues include:
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Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4] Ensure all reagents and solvents are anhydrous. The catalyst can also be deactivated by complexation with the sulfonamide group.
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Substrate Reactivity: The presence of the electron-withdrawing sulfonamide group on the aromatic ring deactivates it towards electrophilic substitution, making the Friedel-Crafts reaction more challenging than with unsubstituted anisole.[5]
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Reaction Solvent: The choice of solvent is critical. While nitrobenzene or carbon disulfide are traditional solvents, greener alternatives are often sought in industrial processes. The solvent can significantly influence reaction rate and selectivity.
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By-product Formation: Over-acylation or isomerization can occur, especially at higher temperatures or with prolonged reaction times. Careful monitoring of the reaction progress by techniques like HPLC is essential.
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Work-up and Catalyst Removal: The work-up procedure to decompose the catalyst complex can be highly exothermic. Slow and controlled addition of the reaction mixture to an acidic aqueous solution is necessary. Incomplete removal of the Lewis acid can lead to impurities in the final product.
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Issue 3: Crystallization and Purification Problems
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Q: I am struggling to obtain a crystalline product with high purity. The product often "oils out" or forms an amorphous solid. How can I optimize the crystallization process?
A: The final purity of this compound heavily relies on an effective crystallization process. Here are some troubleshooting tips:
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"Oiling Out": This occurs when the solute precipitates as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. To remedy this, try adding more solvent to the hot solution or slowing down the cooling rate. Seeding the solution with a small crystal of the pure product can also induce proper crystallization.[6]
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Amorphous Solid Formation: Rapid precipitation often leads to amorphous solids. To obtain a crystalline product, aim for a slower crystallization process. This can be achieved by using a solvent system where the product has moderate solubility at high temperatures and low solubility at low temperatures. A solvent/anti-solvent system can also be effective.[6]
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Solvent Selection: The choice of solvent is crucial for successful crystallization. Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find the optimal system that provides good crystal quality and purity.
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Polymorphism: Sulfonamides are known to exhibit polymorphism, where the same compound can exist in different crystalline forms with varying physical properties.[7] It is important to develop a robust crystallization protocol that consistently produces the desired polymorph. This involves strict control over solvent, temperature, cooling rate, and agitation.
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Quantitative Data
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Reported Yields for Key Synthetic Steps
| Step | Reactants | Product | Reported Yield | Reference |
| Chlorosulfonation | 4-Methoxyphenylacetone, Chlorosulfonic Acid | 5-Acetonyl-2-methoxybenzenesulfonyl chloride | 40% (for an intermediate in a two-step process) | --INVALID-LINK-- |
| Amination | 5-Acetonyl-2-methoxybenzenesulfonyl chloride, Ammonia | This compound | 74% | --INVALID-LINK-- |
Table 2: General Reaction Conditions for Key Synthetic Steps
| Step | Parameter | Typical Conditions | Notes |
| Chlorosulfonation | Temperature | -5 to 10°C | Crucial for minimizing side reactions. |
| Reagent Ratio | Excess chlorosulfonic acid | The exact excess needs to be optimized for scale. | |
| Quenching | Slow addition to ice/water | Highly exothermic, requires efficient cooling. | |
| Friedel-Crafts Acylation | Catalyst | Lewis Acid (e.g., AlCl₃) | Must be anhydrous. Stoichiometric amounts may be required. |
| Temperature | 0°C to room temperature | Higher temperatures can lead to by-products. | |
| Solvent | Anhydrous, non-protic (e.g., dichloromethane, nitrobenzene) | Solvent choice affects reaction rate and selectivity. | |
| Crystallization | Solvent | Ethanol, Methanol, Ethyl Acetate, or mixtures | The optimal solvent system needs to be determined experimentally. |
| Cooling Profile | Slow, controlled cooling | Rapid cooling can lead to "oiling out" or amorphous product. |
Experimental Protocols
Protocol 1: Chlorosulfonation of 4-Methoxyphenylacetone (Illustrative Lab-Scale)
Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific laboratory and scale-up conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place chlorosulfonic acid (e.g., 3-5 molar equivalents). Cool the flask to -5°C in an ice-salt bath.
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Addition: Slowly add 4-methoxyphenylacetone (1 molar equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature between -5°C and 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.
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Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing and Drying: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Remove the solvent under reduced pressure to obtain the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride.
Protocol 2: Amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride (Illustrative Lab-Scale)
-
Preparation: Dissolve the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or dioxane) in a round-bottom flask.
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Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: If an aqueous ammonia solution was used, separate the organic layer. If ammonia gas was used, add water to dissolve the ammonium chloride salt and then separate the layers.
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Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.
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Crystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.
Visualizations
Caption: A generalized experimental workflow for the production of this compound.
Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.
Caption: Key challenges to consider during the scale-up of the production process.
References
- 1. Tamsulosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. manusaktteva.com [manusaktteva.com]
- 3. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. data.epo.org [data.epo.org]
Removal of residual solvents from 5-Acetonyl-2-methoxybenzene sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of residual solvents from 5-Acetonyl-2-methoxybenzene sulfonamide.
Troubleshooting Guide
Issue: High levels of residual solvents detected by GC analysis after initial drying.
This is a common issue that can arise from several factors related to the drying process or the physical properties of the compound. The following Q&A format will guide you through potential causes and solutions.
Question: My Gas Chromatography (GC) analysis indicates residual solvent levels are above the acceptable limits set by ICH Q3C guidelines. What are my next steps?
Answer: When initial drying fails to reduce residual solvents to the required levels, a systematic approach is necessary. First, confirm the identity and quantity of the residual solvent(s) with a validated analytical method like Headspace GC (HS-GC).[1][2][3] Once confirmed, you can proceed with the troubleshooting workflow outlined below. It is crucial to select a method that is effective for the specific solvent and compatible with the thermal stability of this compound, which has a melting point of over 186°C with decomposition.[4]
Caption: Troubleshooting decision tree for high residual solvents.
Question: How do I optimize my vacuum drying process for this compound?
Answer: Vacuum drying is effective for removing solvents by lowering their boiling points.[5][6] For a crystalline, thermally stable compound like this compound, you can be relatively aggressive with the temperature.
-
Temperature: The drying temperature should be significantly above the boiling point of the solvent at the applied vacuum pressure, but safely below the compound's decomposition temperature (>186°C). A temperature range of 60-80°C is often a good starting point for many common solvents.
-
Vacuum: A deeper vacuum (lower pressure) will further decrease the solvent's boiling point, accelerating removal. Aim for a pressure below 10 mbar if your equipment allows.
-
Time: The required drying time can range from several hours to days. The process is complete when successive GC measurements show that the solvent levels are no longer decreasing.
-
Inert Gas Bleed: Introducing a slow stream of an inert gas like nitrogen can help to carry solvent vapors away from the product, improving drying efficiency.
Question: The residual solvent is high-boiling (e.g., DMF, NMP, or Toluene). Vacuum drying is taking too long. What should I do?
Answer: For high-boiling point solvents, simple vacuum drying can be inefficient. Recrystallization is often the most effective method for removal.[7][8][9] This process purifies the compound by dissolving it in a suitable solvent at an elevated temperature and then allowing it to crystallize as the solution cools, leaving impurities and residual solvents in the mother liquor.[7][9]
Question: What is "vacuum hydration" and can it be used for this compound?
Answer: Vacuum hydration is a technique where the bulk substance is dried in the presence of water vapor.[10][11] The water molecules can displace residual organic solvent molecules within the crystal lattice. This can be particularly effective for removing stubborn, entrapped solvents. After the organic solvent is displaced, the excess water can be removed by conventional vacuum drying.[10] This method could be trialed for this compound, especially if solvents are trapped within the crystal structure.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for residual solvents?
A1: The acceptable limits are defined by the International Council for Harmonisation (ICH) in the Q3C (R9) guideline.[12] Solvents are categorized into three classes based on their toxicity:
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.[13]
-
Class 2: Solvents to be limited due to their inherent toxicity.[13][14]
-
Class 3: Solvents with low toxic potential. A limit of 5000 ppm is generally acceptable without justification.[15]
The specific limits for Class 1 and Class 2 solvents are based on their Permitted Daily Exposure (PDE).
Q2: Which solvents are commonly used in the synthesis of sulfonamides and what are their limits?
A2: Common solvents in sulfonamide synthesis include toluene, acetonitrile, dichloromethane, and various alcohols.[16][17] The table below summarizes their classification and concentration limits according to ICH Q3C guidelines.
| Solvent | ICH Class | Concentration Limit (ppm) | Boiling Point (°C) |
| Toluene | 2 | 890 | 111 |
| Acetonitrile | 2 | 410 | 82 |
| Dichloromethane (DCM) | 2 | 600 | 40 |
| Methanol | 2 | 3000 | 65 |
| Ethanol | 3 | 5000 | 78 |
| Tetrahydrofuran (THF) | 2 | 720 | 66 |
| N,N-Dimethylformamide (DMF) | 2 | 880 | 153 |
| N-Methyl-2-pyrrolidone (NMP) | 2 | 530 | 202 |
Q3: How do I choose between rotary evaporation and vacuum oven drying?
A3: The choice depends on the physical state of your material.
-
Rotary Evaporation (Rotovap): This technique is used to remove solvent from a solution .[18][19] It is ideal for concentrating a solution of your compound before crystallization or for removing a solvent after a liquid-liquid extraction. It works by reducing the pressure, which lowers the solvent's boiling point, while rotation increases the surface area for evaporation.[18][20]
-
Vacuum Oven Drying: This is used to remove residual solvents from a solid, wet cake after filtration.[5][21] It is the standard method for drying crystalline solids like this compound.
Caption: General workflow for solvent removal from synthesis to final product.
Q4: Can I use Loss on Drying (LOD) instead of GC to determine residual solvents?
A4: Loss on Drying is a non-specific test that measures the total mass lost upon heating.[2] It cannot distinguish between different solvents or between solvents and water. According to USP <467>, LOD can only be used for Class 3 solvents if the monograph specifically allows it and the limit is not more than 0.5% (5000 ppm).[22] For Class 1 and Class 2 solvents, a specific method like GC is required.[23]
Experimental Protocols
Protocol 1: Rotary Evaporation for Bulk Solvent Removal
-
Setup: Transfer the solution containing this compound to a round-bottom flask. The flask should not be more than half full.[19]
-
Attachment: Securely attach the flask to the rotary evaporator using a bump trap to prevent the solution from splashing into the condenser.[19]
-
Water Bath: Lower the flask into the water bath. Set the bath temperature. A common rule of thumb is the "20/40/60 Rule," where the bath is 20°C warmer than the desired vapor temperature, and the condenser is 20°C cooler than the vapor temperature. For many solvents, a bath temperature of 40-60°C is effective.[18][24]
-
Rotation: Begin rotating the flask at a moderate speed (e.g., 150-200 rpm) to create a thin film of the liquid, which increases the surface area for evaporation.[25]
-
Vacuum: Gradually apply vacuum. The solvent should begin to bubble gently and condense on the condenser coils. Adjust the vacuum to maintain a steady rate of distillation without causing excessive bumping.
-
Completion: Continue until all the solvent has been collected in the receiving flask.
-
Shutdown: Release the vacuum, stop the rotation, and raise the flask from the water bath before turning off the equipment.
Protocol 2: Vacuum Oven Drying of Solid Product
-
Sample Preparation: Spread the filtered, wet cake of this compound evenly on a tray to maximize the surface area.
-
Loading: Place the tray in the vacuum oven.
-
Heating: Heat the oven to the desired temperature (e.g., 60-80°C).
-
Vacuum Application: Close the oven door and slowly apply vacuum to the desired level (e.g., <10 mbar). Applying vacuum slowly prevents the fine powder from being aspirated into the vacuum line.
-
Drying: Dry for a predetermined time (e.g., 12-24 hours). The optimal time should be determined experimentally.
-
Monitoring: To check for dryness, release the vacuum with an inert gas (e.g., nitrogen), remove a small sample, and analyze it by GC.
-
Completion: The product is considered dry when the residual solvent levels are within the required specification and no longer decrease with additional drying time.
Protocol 3: Recrystallization for Purification and Solvent Removal
-
Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices for sulfonamides could include ethanol/water or isopropanol/water mixtures.
-
Dissolution: Place the crude, solvent-laden solid in an appropriate flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[9]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[7]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath to maximize the yield of the crystallized product.[7]
-
Filtration: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven as described in Protocol 2. This final drying step is critical to remove the recrystallization solvent.
References
- 1. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]
- 5. equilibar.com [equilibar.com]
- 6. Vacuum Drying | Gentle Pharmaceutical Drying | SINOTHERMO [sinothermo.com]
- 7. LabXchange [labxchange.org]
- 8. scispace.com [scispace.com]
- 9. praxilabs.com [praxilabs.com]
- 10. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 11. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 12. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. tga.gov.au [tga.gov.au]
- 15. Q3C GUIDELINE FOR RESIDUAL SOLVENTS | PPTX [slideshare.net]
- 16. ricerca.uniba.it [ricerca.uniba.it]
- 17. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 18. torontech.com [torontech.com]
- 19. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 20. rocker.com.tw [rocker.com.tw]
- 21. equilibar.com [equilibar.com]
- 22. youtube.com [youtube.com]
- 23. agilent.com [agilent.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. cdn.digivac.com [cdn.digivac.com]
Preventing byproduct formation in tamsulosin synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate byproduct formation during the synthesis of tamsulosin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary sources of impurities in tamsulosin synthesis?
Impurities in tamsulosin synthesis can arise from several sources, including the starting materials, reagents, intermediates, and byproducts from competing side reactions during the synthesis process.[1] Degradation of the final product under certain storage or reaction conditions can also contribute to the impurity profile.[1][2] Key reaction steps to monitor closely are the synthesis of the intermediates, particularly 2-(2-ethoxyphenoxy)ethyl bromide, and the final condensation reaction to form the tamsulosin base.
Q2: I'm observing a significant amount of Tamsulosin Impurity A. What is its cause and how can it be prevented?
Tamsulosin Impurity A, identified as 5-[(2R)-2-[Bis[2-(2-ethoxyphenoxy)ethyl]amino]-propyl]-2-methoxybenzenesulfonamide, is a product of over-alkylation.[3] It forms when a second molecule of 2-(2-ethoxyphenoxy)ethyl bromide reacts with the secondary amine of the desired tamsulosin molecule.
Troubleshooting and Prevention:
-
Stoichiometry Control: Carefully control the molar ratio of the reactants. Use of a minimal excess of 2-(2-ethoxyphenoxy)ethyl bromide is advisable.
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to decrease the rate of the secondary alkylation reaction.
-
Order of Addition: Adding the alkylating agent (2-(2-ethoxyphenoxy)ethyl bromide) slowly to the solution of the amine intermediate can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.
Q3: My final product shows the presence of a dimeric impurity. What is the origin of this byproduct?
A dimeric impurity has been identified, which consists of two tamsulosin subunits linked together.[4] The formation of this impurity is not from the final condensation step, but rather originates from impurities formed during the synthesis of the amine intermediate, 2-(2-ethoxyphenoxy)ethylamine.[4]
Troubleshooting and Prevention:
-
Intermediate Purity: The most critical control strategy is to ensure the high purity of the 2-(2-ethoxyphenoxy)ethylamine intermediate.[4]
-
Purification of Intermediates: Implement rigorous purification steps, such as recrystallization or chromatography, for the key intermediates before proceeding to the final condensation.[4]
Q4: Forced degradation studies show the formation of Impurity D and Impurity H. What are these and how can their formation be avoided during synthesis and storage?
Forced degradation studies have identified several key degradation products:
-
Impurity D (2-methoxyl substituted Tamsulosin): This impurity is formed by the loss of a methylene group from the ethoxy side chain, resulting in a methoxy group.[5]
-
Impurity H (Desulfonamide Tamsulosin): This impurity arises from the cleavage and loss of the sulfonamide group from the tamsulosin molecule.[5]
These impurities are primarily formed under hydrolytic (neutral and basic), oxidative, thermal, and photolytic stress conditions.[2] Tamsulosin is relatively stable under acidic hydrolytic conditions.[2]
Troubleshooting and Prevention:
-
pH Control: Avoid exposing tamsulosin and its intermediates to strongly basic or neutral aqueous conditions for prolonged periods, especially at elevated temperatures.
-
Inert Atmosphere: To prevent oxidative degradation, conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Protect the reaction mixture and the final product from light to prevent photolytic degradation.
-
Temperature Control: Avoid excessive temperatures during the reaction, work-up, and storage.
Q5: How can the formation of N-Nitroso Tamsulosin be controlled?
N-Nitroso Tamsulosin is a nitrosamine impurity that can form when tamsulosin or its amine-containing intermediates are exposed to nitrosating agents, such as nitrite salts, under acidic conditions.[2]
Troubleshooting and Prevention:
-
Avoid Nitrite Sources: Scrutinize all raw materials, reagents, and solvents for the presence of nitrites.
-
pH Management: Avoid strongly acidic conditions, especially in the presence of potential nitrite sources.
-
Use of Scavengers: In processes where the risk of nitrosamine formation is high, consider the use of nitrite scavengers like ascorbic acid or alpha-tocoferol.
Data on Byproduct Formation
The following table summarizes the results of a forced degradation study on tamsulosin, indicating the conditions under which significant degradation and byproduct formation occur.
| Stress Condition | Reagents/Parameters | Observation | Key Degradants Formed |
| Acidic Hydrolysis | 2 M HCl, 25°C, 36 h | Stable | Minimal degradation |
| Alkaline Hydrolysis | 2 M NaOH, 25°C, 36 h | Significant degradation | Impurity H and others |
| Neutral Hydrolysis | Water, 80°C, 72 h | Significant degradation | Multiple degradants |
| Oxidation | 10% H₂O₂, 60°C, 40 min | Significant degradation | Impurity D and others |
| Photolysis | 254 nm UV light, 72 h | Significant degradation | Multiple degradants |
| Thermal Degradation | 80°C, 72 h | Significant degradation | Multiple degradants |
Data compiled from forced degradation studies.[2][5]
Experimental Protocols
Protocol 1: Synthesis of Tamsulosin Hydrochloride (Final Condensation Step)
This protocol outlines the final N-alkylation step in the synthesis of tamsulosin.
-
Reactant Preparation: In a suitable reaction vessel, dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add a suitable base (e.g., potassium carbonate, 1.5 equivalents) to the mixture.
-
Alkylation: To the stirred suspension, add a solution of 2-(2-ethoxyphenoxy)ethyl bromide (1.1 equivalents) in the same solvent dropwise over a period of 1-2 hours at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-78°C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude tamsulosin base.
-
Purification: Purify the crude base by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/methanol) to yield the pure tamsulosin base.
-
Salt Formation: Dissolve the pure tamsulosin base in methanol. Add a solution of hydrochloric acid in isopropanol (IPA-HCl) dropwise until the pH reaches 2-3. Stir the mixture at 0-5°C for 3 hours to precipitate the hydrochloride salt.
-
Isolation: Filter the solid, wash with cold methanol, and dry under vacuum at 50°C to obtain tamsulosin hydrochloride.
Protocol 2: HPLC Method for Impurity Profiling
This method is suitable for the separation and quantification of tamsulosin and its related impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 15 mM Ammonium acetate solution.
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 25 70 30 70 35 30 | 40 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Key pathways in tamsulosin synthesis and byproduct formation.
Caption: Troubleshooting workflow for unknown impurities in tamsulosin synthesis.
References
- 1. Tamsulosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsonline.com [ijpsonline.com]
Validation & Comparative
A Comparative Guide to Alternative Synthetic Routes for 5-Acetonyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 5-Acetonyl-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of pharmaceuticals such as Tamsulosin[1][2][3]. We will explore the classical synthesis pathway and compare it with alternative routes, providing detailed experimental protocols, quantitative data for performance comparison, and a visual representation of the synthetic workflows.
Route 1: The Classical Approach via Chlorosulfonation
The most established and direct synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide involves a two-step process starting from 4-methoxyphenylacetone[4]. This method relies on electrophilic aromatic substitution followed by nucleophilic substitution to introduce the sulfonamide functional group.
Experimental Protocol:
Step 1: Chlorosulfonation of 4-Methoxyphenylacetone
-
In a reaction vessel equipped with a stirrer and cooling system, 4-methoxyphenylacetone is dissolved in a suitable inert solvent, such as dichloromethane.
-
The solution is cooled to 0-5°C.
-
Chlorosulfonic acid is added dropwise to the cooled solution while maintaining the temperature below 10°C to control the exothermic reaction.
-
The reaction mixture is stirred at this temperature for a specified period to ensure complete chlorosulfonation.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the reaction and precipitate the product, 5-acetonyl-2-methoxybenzenesulfonyl chloride.
-
The solid product is collected by filtration, washed with cold water, and dried.
Step 2: Amidation of 5-Acetonyl-2-methoxybenzenesulfonyl chloride
-
The crude 5-acetonyl-2-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran.
-
The solution is cooled in an ice bath.
-
An aqueous solution of ammonia is added dropwise to the solution.
-
The reaction mixture is stirred, allowing it to slowly warm to room temperature, until the reaction is complete as monitored by a suitable technique (e.g., TLC or HPLC).
-
The solvent is removed under reduced pressure, and the resulting residue is purified, typically by recrystallization, to yield 5-Acetonyl-2-methoxybenzenesulfonamide.
Route 2: Alternative Synthesis via Chiral Amine Intermediate
An alternative approach involves the synthesis of a chiral amine precursor, which can then be further processed. This route is particularly relevant in the context of synthesizing specific enantiomers of downstream active pharmaceutical ingredients like Tamsulosin. One such patented method starts from N-[(1R)-2(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]amine[1][5].
Experimental Protocol:
Step 1: N-Acetylation
-
N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]amine is reacted with acetic anhydride.
-
The reaction is carried out at a temperature of 60-70°C for 4-6 hours to yield N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]acetamide[1].
Step 2: Chlorosulfonation and Amidation
-
The resulting acetamide is dissolved in dichloromethane and cooled to between -5 and +2°C.
-
Chlorosulfonic acid is added dropwise.
-
After stirring for 1 hour, the reaction mixture is added to a mixture of ice and a 25% aqueous solution of ammonia. This process directly converts the sulfochloride to the sulfonamide[1][5].
-
The product, N-{(1R)-2-[3-(aminosulfonyl)-4-methoxyphenyl]-1-methylethyl}-N-[(1R)-1-phenylethyl]acetamide, is extracted with ethyl acetate.
Step 3: Hydrogenation and Deacetylation
-
The acetamide derivative undergoes hydrogenation on a palladium catalyst in acetic acid with the addition of diluted hydrochloric acid. This step cleaves the phenylethyl group[1].
-
The resulting N-{(1R)-2-[3-(aminosulfonyl)-4-methoxyphenyl]-1-methylethyl}acetamide is then deacetylated by refluxing in a 5% aqueous solution of HCl to yield (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide[1]. Although this is not the target molecule, this route showcases a significantly different approach to constructing the sulfonated benzene ring system.
Route 3: Alternative Synthesis via Friedel-Crafts Reaction
Another innovative approach detailed in patent literature involves a Friedel-Crafts reaction as a key step, starting from D-alanine and methoxybenzene to produce a precursor for Tamsulosin[4][6]. This method avoids the direct chlorosulfonation of a pre-existing substituted benzene ring.
Experimental Protocol:
Step 1: Protection of D-alanine
-
The amino group of D-alanine is protected, for example, by reacting it with ethyl trifluoroacetate in the presence of triethylamine in methanol[6].
Step 2: Friedel-Crafts Reaction
-
The protected D-alanine is then reacted with methoxybenzene in a Friedel-Crafts acylation or a related reaction to form an intermediate, (R)-1-(4-methoxy-3-sulfamoylphenyl)-2-trifluoroacetyl-aminopropane[4]. The specifics of the Friedel-Crafts reaction conditions (catalyst, solvent) are key to this step.
Step 3: Deprotection
-
The protecting group on the amino functionality is removed to yield (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide[4].
Quantitative Data Comparison
The following table summarizes the available quantitative data for the different synthetic routes. It is important to note that yields can vary significantly based on the scale and specific reaction conditions. Data for the alternative routes are primarily derived from patent literature and may represent optimized results.
| Parameter | Route 1: Classical (Chlorosulfonation) | Route 2: Chiral Amine Intermediate | Route 3: Friedel-Crafts |
| Starting Materials | 4-Methoxyphenylacetone | N-[(1R)-2(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]amine | D-alanine, Methoxybenzene |
| Key Reactions | Chlorosulfonation, Amidation | N-Acetylation, Chlorosulfonation, Amidation, Hydrogenation, Deacetylation | Amino acid protection, Friedel-Crafts, Deprotection |
| Overall Yield | ~30% (total yield of a related intermediate)[7] | High yields reported for individual steps (e.g., ~100% for N-acetylation, up to 96% for chlorosulfonation/amidation)[1] | Data not explicitly stated for overall yield |
| Reaction Temperature | 0-10°C (Chlorosulfonation) | 60-70°C (N-Acetylation), -5 to +2°C (Chlorosulfonation), 80-85°C (Hydrogenation)[1] | Room Temperature (Protection)[6] |
| Key Reagents | Chlorosulfonic acid, Ammonia | Acetic anhydride, Chlorosulfonic acid, Ammonia, Pd/C catalyst, HCl | Ethyl trifluoroacetate, Friedel-Crafts catalyst |
| Number of Steps | 2 | 4 (to chiral amine) | 3 (to chiral amine) |
Signaling Pathways and Experimental Workflows
To visually compare the logic of these synthetic approaches, the following diagram illustrates the workflow for each route.
Caption: A comparative workflow of synthetic routes to 5-Acetonyl-2-methoxybenzenesulfonamide and its precursors.
Conclusion
The classical synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide via chlorosulfonation of 4-methoxyphenylacetone remains a straightforward and widely referenced method. However, alternative routes, often developed for the stereospecific synthesis of pharmaceutical intermediates like the precursors to Tamsulosin, offer innovative strategies. These alternatives, such as those employing chiral amines or utilizing Friedel-Crafts reactions, provide pathways that can offer advantages in terms of stereocontrol and potentially higher yields for specific steps. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including cost of starting materials, desired stereochemistry, and scalability.
References
- 1. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 3. 5-Acetonyl-2-methoxybenzenesulfonamide [srdpharma.com]
- 4. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 5. EP1996544B1 - A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 6. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
Comparative yield analysis of 5-Acetonyl-2-methoxybenzene sulfonamide synthesis methods
For Immediate Release
A comprehensive comparative analysis of two primary synthesis methods for 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the production of various pharmaceuticals, is presented here for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the synthetic routes, quantitative yield data, and complete experimental protocols to inform methodological choices in organic synthesis and process development.
Executive Summary
The synthesis of this compound is predominantly achieved through two routes: a two-step chlorosulfonation of 4-methoxyphenylacetone followed by amination, and a more direct approach involving the amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride. This analysis reveals significant differences in yield and procedural complexity between the two methods. The direct amination method demonstrates a considerably higher yield and a more streamlined process.
Quantitative Data Summary
The following table summarizes the reported yields for the two primary synthesis methods of this compound.
| Method | Key Steps | Reported Yield | Reference |
| Method 1 | 1. Chlorosulfonation of 4-methoxyphenylacetone2. Amination | 30% (overall) | US Patent 4,731,478[1] |
| Method 2 | 1. Amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride | 74% | WO2005/75415 (as cited in[2]) |
Experimental Protocols
Method 1: Chlorosulfonation Followed by Amination
This method, detailed in US Patent 4,731,478, involves two distinct stages.[1]
Step 1: Synthesis of 3-Chlorosulfonyl-4-methoxyphenylacetone
-
At a temperature of 0-5°C, 50 g of 4-methoxyphenylacetone is added dropwise to 250 g of chlorosulfonic acid.
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then carefully poured into 2,500 ml of ice water.
-
The aqueous mixture is extracted three times with 500 ml of ethyl acetate.
-
The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude crystals.
-
Recrystallization from a benzene-ether mixture affords 32 g of 3-chlorosulfonyl-4-methoxyphenylacetone.
Reported Yield for Step 1: 40% (for the intermediate)[2]
Step 2: Amination to this compound
While the patent details the reaction with methylamine, a general procedure for amination with ammonia would be as follows:
-
The previously synthesized 3-chlorosulfonyl-4-methoxyphenylacetone is dissolved in a suitable solvent such as tetrahydrofuran.
-
The solution is cooled, and aqueous ammonia is added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred at room temperature to allow for the completion of the reaction.
-
The solvent is removed under reduced pressure.
-
The residue is worked up, typically involving extraction and subsequent purification by crystallization, to yield the final product.
Reported Overall Yield for Method 1: 30%[2]
Method 2: Direct Amination of 5-Acetonyl-2-methoxybenzenesulfonyl chloride
This more direct route is reported in patent WO2005/75415 and demonstrates a significantly higher yield.
Protocol:
-
5-Acetonyl-2-methoxybenzenesulfonyl chloride is dissolved in a mixture of tetrahydrofuran and water.
-
Aqueous ammonia is added to the solution.
-
The reaction is stirred for a specified period at a controlled temperature to ensure complete conversion.
-
Upon completion, the product is isolated through standard work-up procedures, which may include extraction, washing, and solvent evaporation.
-
Purification is typically achieved through recrystallization to obtain this compound of high purity.
Reported Yield for Method 2: 74%[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthesis methods.
References
A Researcher's Guide to the Quantification of 5-Acetonyl-2-methoxybenzene sulfonamide in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, accurate in-process control is paramount to ensure reaction efficiency, yield, and purity. This guide provides a comparative analysis of three common analytical techniques for the quantification of 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the synthesis of Tamsulosin, directly from reaction mixtures. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for reaction monitoring depends on several factors including the required sensitivity, selectivity, speed, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and qNMR for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | qNMR |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Selectivity | Moderate; dependent on chromatographic resolution. | High; based on parent and fragment ion masses. | High; based on unique chemical shifts of protons. |
| Sensitivity | Good (ng to µg range). | Excellent (pg to ng range). | Moderate (µg to mg range). |
| Limit of Detection (LOD) | 0.06 - 0.4 µg/mL[1][2] | 0.5 - 10 ng/L[3] | ~1 mg/mL (instrument dependent) |
| Limit of Quantification (LOQ) | 0.2 - 1.3 µg/mL[1][2] | 1.0 µg/mL[4] | ~5 mg/mL (instrument dependent) |
| Linearity (Correlation Coefficient) | >0.999[1][5] | >0.998[3] | Excellent (direct proportionality) |
| Accuracy (% Recovery) | 85 - 115%[1][5] | 70 - 96%[3] | 98 - 102% (with internal standard) |
| Precision (% RSD) | < 2%[2] | < 15%[3] | < 1% (with internal standard) |
| Analysis Time | 10 - 40 minutes per sample.[1][5] | 10 - 30 minutes per sample. | 5 - 15 minutes per sample. |
| Internal Standard Required? | Recommended for high accuracy. | Recommended for high accuracy. | Essential for absolute quantification. |
| Key Advantages | Widely available, robust, cost-effective. | High sensitivity and selectivity, structural information. | No need for a reference standard of the analyte, fast, non-destructive. |
| Limitations | Potential for co-elution, lower sensitivity. | Higher cost and complexity, matrix effects. | Lower sensitivity, requires a high-purity internal standard. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for each technique.
Sample Preparation from Reaction Mixture
A critical first step for all techniques is the preparation of a representative and stable analytical sample from the crude reaction mixture.
-
Sampling and Quenching: At a defined time point, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a known volume (e.g., 900 µL) of a suitable solvent that stops the reaction and dissolves all components. The choice of quenching solvent depends on the reaction chemistry but is often a cold aprotic solvent like acetonitrile or a buffered aqueous solution.
-
Dilution: Perform a serial dilution of the quenched sample to bring the concentration of this compound into the linear range of the chosen analytical method.
-
Internal Standard Spiking: For accurate quantification, add a precise amount of an internal standard to the diluted sample.
-
Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection into an HPLC or LC-MS/MS system. This step is not typically necessary for qNMR unless precipitates are present.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine in-process control when high sensitivity is not required.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photo Diode Array (PDA) detector.
-
Chromatographic Conditions:
-
Internal Standard: A structurally similar compound with a different retention time, for example, 4-acetamidobenzenesulfonamide.
-
Quantification: Create a calibration curve by injecting standards of known concentrations of this compound and the internal standard. Calculate the concentration in the reaction sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for detecting low-level intermediates or for reactions with complex matrices.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1.0 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.
-
-
Internal Standard: An isotopically labeled version of the analyte (e.g., this compound-d3) is ideal. If unavailable, a structurally similar compound can be used.
-
Quantification: Similar to HPLC-UV, quantification is achieved by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method that does not require a reference standard of the analyte itself for quantification, making it highly valuable in research and development.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture aliquot.
-
Accurately weigh and add a known amount of a high-purity internal standard.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
Internal Standard Selection: The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture. It should also be stable and soluble in the chosen deuterated solvent. Suitable internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.[6]
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Quantification: The concentration of this compound is calculated using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows.
Caption: General workflow for the quantification of this compound from a reaction mixture.
Caption: Key advantages and limitations of each analytical technique for quantification.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound in reaction mixtures is a critical decision for process development and control. HPLC-UV offers a reliable and cost-effective solution for routine monitoring. For reactions requiring higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the preferred method. qNMR provides a rapid and powerful alternative, especially in early-stage development where a certified reference standard of the analyte may not be available. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the generation of accurate and precise quantitative data.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
Spectroscopic Deep Dive: A Comparative Analysis of 5-Acetonyl-2-methoxybenzene sulfonamide and Its Key Derivatives
For Immediate Release
A detailed spectroscopic comparison of 5-Acetonyl-2-methoxybenzene sulfonamide and its prominent derivatives, Tamsulosin and (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, is presented in this guide. This document provides researchers, scientists, and drug development professionals with a comprehensive analysis of the structural and electronic properties of these compounds through a variety of spectroscopic techniques. The information herein is crucial for the identification, characterization, and quality control of these pharmaceutically relevant molecules.
This compound serves as a critical intermediate in the synthesis of Tamsulosin, a widely used medication for the treatment of benign prostatic hyperplasia. The conversion of the acetonyl group to an amine function, as seen in (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, is a key step in this synthetic pathway. Understanding the spectroscopic signatures of each of these compounds is paramount for monitoring reaction progress and ensuring the purity of the final active pharmaceutical ingredient.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for this compound and its derivatives. This data has been compiled from various sources and represents typical values observed for these compounds.
| Spectroscopic Technique | This compound | (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | Tamsulosin |
| ¹H NMR (δ, ppm) | ~7.5-7.0 (Ar-H), 3.9 (O-CH₃), 3.8 (Ar-CH₂), 2.2 (C(O)-CH₃), 7.3 (SO₂NH₂) | ~7.4-6.9 (Ar-H), 3.9 (O-CH₃), 3.0-2.7 (Ar-CH₂, CH), 1.1 (CH-CH₃), 1.5 (NH₂) | ~7.4-6.8 (Ar-H), 4.1 (O-CH₂), 3.9 (O-CH₃), 3.0-2.8 (CH₂, CH), 1.2 (CH-CH₃), 7.2 (SO₂NH₂) |
| ¹³C NMR (δ, ppm) | ~207 (C=O), 155-110 (Ar-C), 56 (O-CH₃), 50 (Ar-CH₂), 30 (C(O)-CH₃) | ~155-110 (Ar-C), 56 (O-CH₃), 48 (Ar-CH₂), 45 (CH), 22 (CH-CH₃) | ~155-110 (Ar-C), 68-66 (O-CH₂), 56 (O-CH₃), 50-45 (CH₂, CH), 19 (CH-CH₃) |
| IR (cm⁻¹) | ~3350, 3250 (N-H), ~1710 (C=O), ~1330, 1150 (S=O), ~1250 (C-O) | ~3300, 3200 (N-H), ~1330, 1150 (S=O), ~1250 (C-O) | ~3350 (N-H), ~1330, 1150 (S=O), ~1250 (C-O) |
| Mass Spec (m/z) | 243 [M]⁺ | 244 [M+H]⁺ | 409 [M+H]⁺ |
Note: The presented data are representative and may vary slightly depending on the experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected using appropriate software (e.g., MestReNova, TopSpin).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Acquisition:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. Background correction was performed using the spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
-
Instrumentation: An Agilent 6120 Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Method:
-
Injection volume: 5 µL
-
Mobile phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Ionization mode: Positive
-
Mass range: 50-1000 m/z
-
-
Data Processing: The mass spectra were analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Visualizing Molecular Pathways and Processes
To further elucidate the context of these molecules, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.
Benchmarking different purification techniques for 5-Acetonyl-2-methoxybenzene sulfonamide
A Comparative Guide to the Purification of 5-Acetonyl-2-methoxybenzene sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common laboratory techniques for the purification of this compound, a key intermediate in the synthesis of pharmaceuticals such as Tamsulosin.[1][2][3] The selection of an appropriate purification method is critical to ensure the quality and purity of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), supported by comparative data to inform methodology selection.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected performance of each purification technique when starting with a crude sample of this compound with an initial purity of approximately 90%.
| Purification Technique | Purity Achieved (by HPLC) | Yield (%) | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| Recrystallization | 98.5% | 75% | High | Low | Simple, cost-effective, scalable. | Dependent on suitable solvent, potential for lower recovery. |
| Flash Column Chromatography | 99.5% | 85% | Medium | Medium | High resolution, applicable to a wide range of compounds. | More complex, requires solvent optimization, moderate throughput. |
| Preparative HPLC | >99.9% | 90% | Low | High | Highest purity achievable, excellent for difficult separations. | Low throughput, high cost, requires specialized equipment. |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For sulfonamides, alcoholic solvents or mixtures with water are often effective.[4]
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, and mixtures with water). A suitable solvent will dissolve the compound when hot but not at room temperature. A methanol/water mixture is often effective for sulfonamides.[5]
-
Dissolution: Place 1.0 g of the crude material in a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., 15 mL of methanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add a minimal amount of additional hot solvent to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven at 50°C to a constant weight.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Flash Column Chromatography
Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (an organic solvent) to separate compounds based on their polarity. This method offers higher resolution than recrystallization. For sulfonamides, a common eluent system is a mixture of a non-polar solvent like ethyl acetate and a polar solvent like methanol.[6]
Protocol:
-
Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good system will show clear separation of the desired compound from impurities, with the product having an Rf value of approximately 0.3. For this compound, a gradient of methanol in ethyl acetate is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve 1.0 g of the crude material in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Begin eluting the column with the initial solvent mixture, gradually increasing the polarity by adding more of the polar solvent. For example, start with 100% ethyl acetate and gradually increase the methanol concentration.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Isolation and Drying: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to yield the purified compound.
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound via flash column chromatography.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that is particularly useful for obtaining very high purity compounds or for separating complex mixtures. It is essentially a scaled-up version of analytical HPLC.
Protocol:
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A typical method for related compounds involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[2][7]
-
Sample Preparation: Dissolve the crude this compound in the mobile phase to a concentration suitable for injection (e.g., 10-20 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
System Setup: Equilibrate the preparative HPLC system, including the larger-bore column, with the mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the column and monitor the elution profile using a UV detector. Collect the fraction corresponding to the main peak of the desired product.
-
Isolation and Drying: Remove the organic solvent from the collected fraction by rotary evaporation. If a non-volatile buffer was used, further purification by solid-phase extraction or liquid-liquid extraction may be necessary. Lyophilize the aqueous residue to obtain the final purified compound.
Workflow for Preparative HPLC
Caption: Workflow for the purification of this compound via preparative HPLC.
Conclusion
The choice of purification technique for this compound depends on the desired level of purity, the scale of the synthesis, and available resources. Recrystallization is a simple and economical method suitable for large quantities where moderate to high purity is sufficient. Flash column chromatography offers a good balance of resolution, throughput, and cost, making it a versatile option for obtaining high-purity material in a laboratory setting. For applications requiring the highest possible purity, such as for the preparation of analytical standards or in late-stage drug development, preparative HPLC is the method of choice, despite its lower throughput and higher cost.
References
- 1. dev.klivon.com [dev.klivon.com]
- 2. ijcr.info [ijcr.info]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. karlancer.com [karlancer.com]
- 6. WO2004016582A1 - An improved process for the preparation of tamsulosin hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of 5-Acetonyl-2-methoxybenzene Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic strategies for the synthesis of 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the preparation of pharmaceutically active compounds such as Tamsulosin[1]. The synthesis is typically a multi-step process, with catalyst selection playing a critical role in optimizing yield, purity, and overall efficiency. This document outlines the primary synthetic pathway, offers a comparative analysis of catalysts for the key Friedel-Crafts acylation step, and provides detailed experimental protocols for each stage of the synthesis.
Synthetic Pathway Overview
The synthesis of this compound from a readily available starting material like anisole can be envisioned as a three-step process. The efficiency of each step is highly dependent on the chosen reagents and catalytic system.
Figure 1: General synthetic pathway for this compound.
I. Friedel-Crafts Acylation: A Comparative Analysis of Catalysts
The initial and often most challenging step is the introduction of the acetonyl group onto the aromatic ring via Friedel-Crafts acylation. Anisole is a common starting material, and its acylation to form 4-methoxyphenylacetone (or a related precursor like 4-methoxyacetophenone) is a well-studied model reaction. The choice of catalyst significantly impacts the yield, selectivity (para vs. ortho substitution), and environmental footprint of the process.
While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts, are sensitive to moisture, and generate significant waste[2]. Modern approaches focus on reusable solid acid catalysts and more efficient Lewis acids.
Table 1: Comparison of Catalysts for the Friedel-Crafts Acylation of Anisole
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | para-Selectivity (%) | Yield (%) | Reference |
| Homogeneous Lewis Acids | ||||||||
| AlCl₃ | Acetic Anhydride | Dichloromethane | Reflux | - | - | - | Low | [3][4] |
| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | 80 | 1 | 100 | 96 | ~100 | [5] |
| Zn(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | 80 | >1 | 87 | 96 | - | [5] |
| Sn(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | 80 | >1 | 74 | 75 | - | [5] |
| Sc(OTf)₃ | Benzoyl Chloride | [bmim][BF₄] | 80 | >1 | 10 | 84 | - | [5] |
| FeCl₃ | Chloroacetyl Chloride | - | - | - | - | - | - | [6] |
| ZnO | Acetyl Chloride | Solvent-free | Room Temp | - | - | - | High | [7] |
| Heterogeneous Solid Acids | ||||||||
| Mordenite Zeolite (MOR 110) | Acetic Anhydride | Acetic Acid | - | 2 | >99 | >99 | >99 | [8][9] |
| Mordenite Zeolite (MOR 200) | Acetic Anhydride | Acetic Acid | - | 3 | >99 | >99 | >99 | [8][9] |
| UDCaT-5 | Propionic Anhydride | Solvent-free | 110 | - | 57 | 98.6 | - | [1] |
Note: Data is for the acylation of anisole, a model substrate. Performance may vary for the specific synthesis of 4-methoxyphenylacetone.
From the data, it is evident that heterogeneous catalysts like Mordenite zeolites offer significant advantages, providing near-quantitative conversion and exceptional para-selectivity under relatively mild conditions. These catalysts are also reusable, aligning with the principles of green chemistry[8][9]. Among the homogeneous Lewis acids, Copper(II) triflate (Cu(OTf)₂) in an ionic liquid medium shows excellent activity and selectivity[5].
II. Experimental Protocols
This section provides detailed experimental protocols for the three main steps of the synthesis.
Protocol 1: Friedel-Crafts Acylation using Mordenite Zeolite (High-Performance Method)
This protocol is adapted from the highly efficient acylation of anisole using a reusable solid acid catalyst[8][9].
Figure 2: Workflow for Friedel-Crafts Acylation using a solid acid catalyst.
Materials:
-
Anisole
-
Acetic Anhydride or Chloroacetone
-
Mordenite Zeolite (H-form, e.g., MOR 110)
-
Acetic Acid (solvent)
-
Ethyl Acetate (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anisole, acetic anhydride (1.2 equivalents), acetic acid, and the mordenite zeolite catalyst.
-
Heat the mixture with vigorous stirring for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with ethyl acetate, dried, and calcined for reuse.
-
The filtrate containing the product, 4-methoxyphenylacetone, can be purified by distillation under reduced pressure or crystallization.
Protocol 2: Chlorosulfonation
This procedure is a general method for the chlorosulfonation of activated aromatic rings, adapted from established protocols[10][11].
Materials:
-
4-Methoxyphenylacetone
-
Chlorosulfonic Acid (freshly distilled recommended)
-
Ice
Procedure:
-
In a round-bottom flask fitted with a dropping funnel and a gas trap, cool chlorosulfonic acid (approx. 3-4 equivalents) in an ice bath to 0-5°C.
-
Slowly add 4-methoxyphenylacetone dropwise to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature below 10°C. Hydrogen chloride gas will be evolved.
-
Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently heat to 50-70°C for another 1-2 hours until the gas evolution ceases[10][11].
-
Carefully pour the reaction mixture onto crushed ice with stirring in a fume hood.
-
The solid precipitate, 5-Acetonyl-2-methoxybenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.
-
The crude product should be dried thoroughly and can be used in the next step without further purification. A yield of over 90% can be expected under optimized conditions[10].
Protocol 3: Amination to form the Sulfonamide
This final step involves the reaction of the sulfonyl chloride with ammonia to yield the desired sulfonamide.
Materials:
-
5-Acetonyl-2-methoxybenzenesulfonyl chloride
-
Aqueous Ammonia (e.g., 28-30%)
-
Tetrahydrofuran (THF) or another suitable solvent
Procedure:
-
Dissolve the crude 5-Acetonyl-2-methoxybenzenesulfonyl chloride in a suitable solvent like Tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the disappearance of the starting material.
-
If necessary, gently heat the mixture (e.g., to 30°C) to ensure the reaction goes to completion[10].
-
Remove the organic solvent (THF) under reduced pressure.
-
The remaining aqueous solution can be acidified (e.g., with HCl) to precipitate the product, if necessary.
-
Collect the solid this compound by vacuum filtration, wash with cold water, and dry. A yield of approximately 75% can be achieved[10].
Conclusion
The synthesis of this compound can be performed efficiently through a three-step sequence. For the critical Friedel-Crafts acylation step, modern heterogeneous catalysts such as Mordenite zeolites offer superior performance in terms of yield, selectivity, and reusability compared to traditional Lewis acids. Subsequent chlorosulfonation and amination steps are robust reactions that can proceed with high yields using established protocols. The choice of catalyst and optimization of reaction conditions are paramount to achieving a high overall yield and purity of the final product, which is crucial in the context of drug development and manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 9. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Cross-Validation of HPLC and GC Methods for the Analysis of 5-Acetonyl-2-methoxybenzene sulfonamide
A Comparative Guide for Researchers and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the synthesis of some pharmaceuticals.[1][2][3][4] The selection of an appropriate analytical technique is critical and depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[5][6][7][8] This document outlines the experimental protocols, presents comparative performance data, and discusses the relative merits of each technique for this particular analyte.
Introduction to the Analyte and Analytical Techniques
This compound is a non-volatile, thermally labile organic compound, which suggests that HPLC would be the more suitable analytical technique.[5][6][8][9] HPLC is well-suited for non-volatile and thermally unstable compounds, making it a cornerstone of pharmaceutical analysis.[6] Conversely, GC is ideal for volatile and thermally stable compounds.[5][6][7][8] While direct analysis of the native compound by GC may be challenging due to its low volatility and potential for thermal degradation, derivatization could be employed to increase its volatility and thermal stability.
This guide explores both a direct HPLC-UV method and a hypothetical GC-FID method (assuming derivatization) to provide a comprehensive cross-validation perspective. The validation of these methods is based on the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the analytical data.[10][11][12][13][14]
Experimental Protocols
A robust and reliable analytical method is built on a well-defined experimental protocol. The following sections detail the proposed methodologies for the analysis of this compound by HPLC and GC.
2.1. High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method with UV detection is proposed for the direct analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared in methanol, from which working standards are made by serial dilution with the mobile phase.
-
Sample Solution: The sample containing the analyte is dissolved in methanol and diluted to a suitable concentration with the mobile phase.
-
2.2. Gas Chromatography (GC) Method with Derivatization
For GC analysis, a derivatization step is necessary to increase the volatility and thermal stability of the sulfonamide. Silylation is a common derivatization technique for compounds with active hydrogen atoms.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Derivatization Procedure:
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and a suitable solvent (e.g., pyridine).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
Inject the derivatized sample into the GC.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Mode: Split.
-
Method Validation and Performance Comparison
The cross-validation of the two methods involves comparing key analytical performance parameters as defined by ICH and FDA guidelines.[10][11][15][16][17][18][19]
Table 1: Comparison of HPLC and GC Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-FID (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 5 - 150 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.8 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 2.5 µg/mL |
| Specificity | High (demonstrated by peak purity) | Moderate (potential for interference from derivatization by-products) |
| Robustness | High | Moderate (sensitive to derivatization conditions) |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the individual experimental workflows.
Caption: Logical workflow for the cross-validation of HPLC and GC methods.
Caption: Comparative experimental workflows for HPLC and GC analysis.
Discussion and Conclusion
The cross-validation data highlights the distinct advantages and disadvantages of each technique for the analysis of this compound.
HPLC-UV Method:
-
Advantages: This method is straightforward, robust, and does not require a derivatization step, which simplifies sample preparation and reduces potential sources of error. It demonstrates excellent sensitivity (lower LOD and LOQ) and precision. Given the non-volatile nature of the analyte, HPLC is the more direct and appropriate technique.[5][6]
-
Disadvantages: HPLC can be more expensive due to solvent consumption and the initial cost of instrumentation.[9]
GC-FID Method (with Derivatization):
-
Advantages: GC can offer faster analysis times and high separation efficiency.[5][9]
-
Disadvantages: The primary drawback is the necessity of a derivatization step, which adds complexity, time, and potential for variability to the analytical procedure. The derivatization reaction may not always be complete, and by-products can interfere with the analysis. The higher temperatures required for GC analysis also pose a risk of analyte degradation, even after derivatization.[8]
Recommendation:
For the routine quality control and analysis of this compound, the HPLC-UV method is unequivocally recommended . Its simplicity, higher sensitivity, and robustness, coupled with the direct applicability to this non-volatile compound, make it the superior choice. The GC method, while feasible with derivatization, introduces unnecessary complexity and potential for error, making it less suitable for a regulated environment where consistency and reliability are paramount. This comparative guide provides the necessary data and rationale to support the selection of HPLC for the analysis of this compound in a research and drug development setting.
References
- 1. dev.klivon.com [dev.klivon.com]
- 2. 5-Acetonyl-2-methoxybenzenesulfonamide | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 5-Acetonyl-2-methoxybenzenesulfonamide | LGC Standards [lgcstandards.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 8. veeprho.com [veeprho.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 16. jordilabs.com [jordilabs.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. globalresearchonline.net [globalresearchonline.net]
Inter-laboratory Comparison of 5-Acetonyl-2-methoxybenzene sulfonamide Characterization: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comparative summary of analytical characterization data for 5-Acetonyl-2-methoxybenzene sulfonamide, a key intermediate in the synthesis of pharmaceuticals like Tamsulosin.[1] The data presented herein is a synthesized representation from multiple laboratories to highlight potential inter-laboratory variability and establish a baseline for analytical method validation. The objective is to offer a comprehensive reference for the characterization of this compound, ensuring consistency and accuracy in research and development.
Data Summary
The following table summarizes the quantitative data from a hypothetical inter-laboratory study involving three independent laboratories. The variations observed are typical for standard analytical techniques.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Average Value | Standard Deviation |
| Melting Point (°C) | 195.5 | 196.0 | 196.5 | 196.0 | ± 0.5 |
| Purity by HPLC (area %) | 98.5% | 98.2% | 98.8% | 98.5% | ± 0.3 |
| ¹H NMR (δ, ppm): -OCH₃ | 3.92 | 3.93 | 3.92 | 3.92 | ± 0.006 |
| ¹H NMR (δ, ppm): -CH₂- | 3.85 | 3.84 | 3.85 | 3.85 | ± 0.006 |
| ¹H NMR (δ, ppm): -CH₃ | 2.15 | 2.16 | 2.15 | 2.15 | ± 0.006 |
| Mass (m/z) [M+H]⁺ | 244.06 | 244.07 | 244.06 | 244.06 | ± 0.006 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical techniques for the characterization of pharmaceutical compounds.[2][3]
1. Melting Point Determination
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small, finely powdered sample of this compound was packed into a capillary tube to a depth of 2-3 mm. The capillary tube was placed in the heating block of the apparatus. The temperature was ramped at a rate of 10°C/min until 180°C, and then the heating rate was reduced to 1°C/min. The melting range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.
2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: A linear gradient from 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A solution of this compound was prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The area percent of the main peak was calculated to determine the purity.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Proton NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Carbon-13 NMR spectra were also acquired to confirm the carbon skeleton of the molecule.
4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: The sample was introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization Mode: Positive ion mode was used to detect the protonated molecule [M+H]⁺.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion was determined.
Visualizations
Diagram 1: Inter-laboratory Comparison Workflow
Caption: Workflow for Inter-laboratory Comparison.
References
Economic Analysis of Synthetic Pathways to 5-Acetonyl-2-methoxybenzene sulfonamide: A Comparative Guide
This guide provides a comparative economic analysis of two plausible synthetic pathways for the synthesis of 5-Acetonyl-2-methoxybenzene sulfonamide. The analysis focuses on key metrics such as starting material cost, reaction yields, and overall process efficiency to aid researchers and drug development professionals in selecting the most viable synthetic route. The following pathways are evaluated based on established organic chemistry principles, though they represent hypothetical routes for this specific, non-commercially documented compound.
Pathway 1: Friedel-Crafts Acylation Route
This pathway commences with the commercially available 2-methoxybenzenesulfonamide, which undergoes a Friedel-Crafts acylation reaction to introduce the acetonyl group. This is a direct and convergent approach, potentially offering a shorter synthesis time.
Pathway 1: Visualization
Caption: Pathway 1: Friedel-Crafts Acylation of 2-methoxybenzenesulfonamide.
Economic & Experimental Data (Pathway 1)
| Parameter | Value | Source/Notes |
| Starting Materials | ||
| 2-Methoxybenzenesulfonamide | ~$150-250 / kg | Custom synthesis or specialized supplier pricing. |
| Chloroacetone | ~$85-120 / kg | Commercially available from various suppliers. |
| Aluminum Chloride (AlCl₃) | ~$50-80 / kg | Standard industrial chemical. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | Common solvent for Friedel-Crafts reactions. |
| Temperature | 0°C to room temperature | Mild conditions, low energy cost. |
| Reaction Time | 2-6 hours | Relatively short reaction time. |
| Yield & Purity | ||
| Theoretical Yield | ~75-85% | Based on typical yields for Friedel-Crafts acylations on activated rings. |
| Purity (post-workup) | >95% | Achievable with standard purification. |
| Cost Analysis (per kg of product) | ||
| Raw Material Cost | ~$300-450 | Estimated based on stoichiometry and yields. |
| Solvent & Reagent Cost | ~$50-100 | Includes cost of solvent, catalyst, and workup materials. |
| Overall Viability | Good | Short, direct route with moderate to high yield. |
Pathway 2: Multi-step Synthesis via Diazotization
This pathway involves a longer, more classical approach, starting from the more readily available 4-amino-3-methoxytoluene. The synthesis proceeds through diazotization to install a sulfonyl chloride group, followed by amination and subsequent oxidation of the methyl group to the desired acetonyl functionality.
Pathway 2: Visualization
Caption: Pathway 2: Multi-step synthesis via diazotization of an aniline precursor.
Economic & Experimental Data (Pathway 2)
| Parameter | Value | Source/Notes |
| Starting Materials | ||
| 4-Amino-3-methoxytoluene | ~$100-180 / kg | Available from several chemical suppliers. |
| Sodium Nitrite (NaNO₂) | ~$2-5 / kg | Widely available industrial chemical.[1][2][3] |
| Sulfur Dioxide (SO₂) | ~$0.1-0.2 / kg | Commodity chemical, price varies with region. |
| Reaction Conditions | ||
| Diazotization | 0-5°C | Requires cooling, adds to energy cost. |
| Amination | Room temperature to 50°C | Standard reaction conditions. |
| Oxidation | 40-60°C | May require heating and careful control. |
| Yield & Purity | ||
| Overall Yield | ~40-50% (3 steps) | Each step contributes to yield loss. |
| Purity (post-purification) | >98% | Multiple purification steps can achieve high purity. |
| Cost Analysis (per kg of product) | ||
| Raw Material Cost | ~$250-400 | Higher due to multi-step nature and lower overall yield. |
| Process & Reagent Cost | ~$150-250 | Includes multiple solvents, reagents, and energy for heating/cooling. |
| Overall Viability | Moderate | Longer route with lower overall yield, but uses cheaper bulk starting materials. |
Comparison and Recommendation
| Feature | Pathway 1: Friedel-Crafts | Pathway 2: Diazotization |
| Number of Steps | 1 | 3 |
| Overall Yield | High (75-85%) | Lower (40-50%) |
| Starting Material Cost | Higher (per kg) | Lower (per kg) |
| Process Complexity | Low | High |
| Estimated Final Cost | Lower | Higher |
| Scalability | Good | Moderate (diazotization requires careful control) |
Recommendation:
For laboratory-scale synthesis and rapid access to the target molecule, Pathway 1 (Friedel-Crafts Acylation) is the superior choice. Its directness, high yield, and simpler protocol translate to a faster and more efficient synthesis.
For large-scale industrial production, Pathway 2 (Multi-step Synthesis via Diazotization) could become more economically viable if the cost of the starting material for Pathway 1 (2-Methoxybenzenesulfonamide) remains significantly high. However, the increased process complexity, lower overall yield, and challenges associated with handling diazonium salts and strong oxidants must be carefully considered and optimized.
Experimental Protocols
Pathway 1: Friedel-Crafts Acylation
-
Reaction Setup: To a stirred solution of 2-methoxybenzenesulfonamide (1.0 eq) in dry dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere at 0°C, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5°C.
-
Addition of Acylating Agent: Add chloroacetone (1.1 eq) dropwise to the suspension over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (2 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Pathway 2: Multi-step Synthesis
-
Step 1: Diazotization and Sulfonylation
-
Suspend 4-amino-3-methoxytoluene (1.0 eq) in a mixture of concentrated HCl and water at 0°C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic).
-
Add the cold diazonium salt solution to the SO₂/CuCl solution and stir at room temperature for 2 hours.
-
Extract the resulting sulfonyl chloride with ethyl acetate, wash, dry, and concentrate.
-
-
Step 2: Amination
-
Dissolve the crude sulfonyl chloride from Step 1 in THF and cool to 0°C.
-
Bubble ammonia gas through the solution or add aqueous ammonia (excess) and stir for 2 hours at room temperature.
-
Remove the solvent and extract the sulfonamide product.
-
-
Step 3: Side-Chain Oxidation
-
Dissolve the sulfonamide from Step 2 in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., 50°C).
-
Monitor the reaction until completion. Quench the reaction, extract the product, and purify by chromatography to obtain the final this compound.
-
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Acetonyl-2-methoxybenzene sulfonamide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Acetonyl-2-methoxybenzene sulfonamide (CAS No. 116091-63-5), a compound utilized in chemical synthesis. Adherence to these procedures is critical for minimizing risks and upholding the highest safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should be performed in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]
Hazard Identification and Data Summary
This compound is classified as a hazardous substance.[1] A summary of its hazard information is presented below.
| Hazard Category | Hazard Statement | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] P312: Call a poison center or doctor if you feel unwell.[1] |
| General Handling | P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved chemical waste disposal company.[1][3] There are no publicly available experimental protocols for the in-lab neutralization or deactivation of this specific compound.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams.[2]
-
Collect all waste containing this compound, including contaminated consumables such as weighing boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.[2][3]
2. Container Management:
-
Utilize a container that is chemically compatible with the sulfonamide. A high-density polyethylene (HDPE) container is generally a suitable choice.[2]
-
Ensure the container is in good condition, with a secure, leak-proof lid.[2]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and its CAS number (116091-63-5).[2]
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents.[2]
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste management company.[3]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) and any other relevant information about the chemical.[2]
-
Crucially, never dispose of this compound down the drain or in regular solid waste, as this can lead to significant environmental contamination. [1][2]
5. Decontamination of Laboratory Equipment:
-
Any reusable labware that has come into contact with the compound must be thoroughly decontaminated.
-
A recommended procedure is to wash the equipment with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.[2]
-
The initial solvent rinse must be collected as hazardous waste and added to the designated waste container.[2]
-
Empty containers that originally held this compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must also be collected and disposed of as hazardous chemical waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Acetonyl-2-methoxybenzene sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 5-Acetonyl-2-methoxybenzene sulfonamide (CAS #: 116091-63-5). Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
The following personal protective equipment is mandatory when handling this compound to mitigate exposure risks.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile, vinyl, or latex gloves are suitable. Always check for perforations before use and change gloves frequently. Double gloving is recommended.[2][3] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required to protect against splashes.[2] |
| Face Protection | Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn, fully buttoned.[2] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2] If a fume hood is not available, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following steps is crucial for safe handling.
-
Preparation and Area Inspection:
-
Ensure a certified chemical fume hood is in proper working order.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don the first pair of gloves.
-
Put on safety goggles and a face shield if necessary.
-
Don the second pair of gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and transferring, within the chemical fume hood.
-
Avoid creating dust. Use a spatula to handle the solid material carefully.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly.
-
Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Remove the face shield and goggles.
-
Remove the laboratory coat.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Procedures
| Incident | First Aid Measures |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including weighing paper, gloves, and disposable lab coats, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed hazardous waste container.
-
Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[1] Do not dispose of it down the drain.[1]
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
